Ivomec
Description
Structure
2D Structure
Properties
Molecular Formula |
C95H146O28 |
|---|---|
Molecular Weight |
1736.2 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14.C47H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3;11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |
InChI Key |
SPBDXSGPUHCETR-JFUDTMANSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C(C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
Origin of Product |
United States |
Molecular and Neurobiological Mechanisms of Ivermectin Action in Target Organisms
Interaction with Ligand-Gated Ion Channels in Invertebrates
Ivermectin exerts its effects primarily by binding to and modulating the activity of ligand-gated ion channels found in the nerve and muscle cells of invertebrates. wikipedia.orgpatsnap.comdrugbank.compediatriconcall.com These channels are crucial for the transmission of inhibitory signals. The selective toxicity of ivermectin to invertebrates is largely attributed to the presence of high-affinity target channels in these organisms that are either absent in mammals or located in the mammalian central nervous system, which ivermectin does not readily cross due to the blood-brain barrier. patsnap.comdrugbank.com
Glutamate-Gated Chloride Channels (GluCls)
Glutamate-gated chloride channels (GluCls) are considered the primary and most sensitive targets of ivermectin in invertebrates. patsnap.comdrugbank.compediatriconcall.comuq.edu.auaopwiki.orgnih.govpatsnap.comoup.combiorxiv.org These channels are members of the pentameric Cys-loop receptor superfamily of ligand-gated ion channels and are found exclusively in invertebrates at neuronal and neuromuscular inhibitory synapses. frontiersin.orguq.edu.aunih.govoup.com
Ivermectin binds selectively and with high affinity to GluCl channels, acting as a potent allosteric modulator. drugbank.comnih.gov The binding site for ivermectin has been identified within the transmembrane domain, located in a cleft at the interface of adjacent subunits of the channel. frontiersin.orguq.edu.auoup.com Structural studies, including X-ray crystallography of ivermectin complexed with the C. elegans GluClR, have provided detailed insights into this binding interaction. frontiersin.orguq.edu.auaopwiki.org
Binding of ivermectin to GluCls induces a conformational change in the channel, leading to the irreversible or very slowly reversible opening of the chloride ion pore. frontiersin.orguq.edu.auaopwiki.org This results in a significant increase in the permeability of the cell membrane to chloride ions. patsnap.comdrugbank.compediatriconcall.com
Gamma-Aminobutyric Acid (GABA)-Gated Channels
In addition to GluCls, ivermectin also interacts with gamma-aminobutyric acid (GABA)-gated chloride channels, which are also part of the Cys-loop receptor family. patsnap.comdrugbank.comfrontiersin.orguq.edu.aunih.govbmj.comresearchgate.netnih.gov GABA is a major inhibitory neurotransmitter, and its receptors are involved in maintaining neuronal electrical stability. patsnap.com
Ivermectin can act as an agonist or positive allosteric modulator of GABA-gated channels, particularly at higher concentrations than those required for GluCl activation. frontiersin.orguq.edu.aunih.gov This interaction enhances the inhibitory effect of GABA or directly activates the channels, further contributing to the disruption of neurotransmission in the parasite. patsnap.comdrugbank.com Studies on mammalian GABAA receptors have shown that ivermectin can induce irreversible channel activation, with specific binding sites identified at subunit interfaces. nih.gov
Glycine (B1666218) Receptors
Glycine receptors (GlyRs), another class of inhibitory ligand-gated chloride channels within the Cys-loop family, can also be modulated by ivermectin. frontiersin.orguq.edu.aunih.govbmj.comnih.govfrontiersin.orguq.edu.aubiotech-asia.orgacs.org While GluCls are the primary targets in invertebrates, ivermectin can interact with GlyRs, particularly at micromolar concentrations. frontiersin.orguq.edu.au
Ivermectin acts as a partial agonist or potentiator of glycine-gated currents. frontiersin.orgnih.govnih.govfrontiersin.orguq.edu.auacs.org Similar to its interaction with GluCls and GABA receptors, ivermectin binds to a site within the transmembrane domain of GlyRs, influencing channel gating and potentially facilitating agonist binding or agonist-induced conformational changes. uq.edu.aunih.govfrontiersin.orguq.edu.au Research suggests that ivermectin activates GlyRs via a mechanism structurally distinct from that of glycine. frontiersin.org
Functional Consequences of Ion Channel Modulation
The modulation of ligand-gated chloride channels by ivermectin leads to significant functional consequences in target organisms. The sustained opening of GluCls, and to some extent GABA-gated and Glycine receptors, results in a substantial influx of chloride ions into the nerve and muscle cells. patsnap.comdrugbank.compediatriconcall.comaopwiki.orgnih.govpatsnap.combiorxiv.org
This increased intracellular chloride concentration causes hyperpolarization of the cell membrane. patsnap.comdrugbank.compediatriconcall.comaopwiki.org Hyperpolarization makes the cell's membrane potential more negative, moving it further away from the threshold required for firing an action potential. This effectively inhibits electrical excitability and disrupts normal neurotransmission. aopwiki.org
The consequence of this widespread inhibition of neuronal signaling and muscular contraction is flaccid paralysis of the parasite. nih.gov This paralysis impairs essential physiological functions such as feeding, movement, and reproduction, ultimately leading to the death of the parasite, often through starvation or inability to maintain homeostasis. nih.govpatsnap.com
Data illustrating the effect of ivermectin on chloride conductance can be observed in electrophysiological studies. For instance, patch-clamp experiments on invertebrate neurons or recombinant channels expressing GluCl subunits demonstrate a marked increase in chloride current upon exposure to ivermectin. aopwiki.orgnih.gov
| Target Channel | Primary Effect of Ivermectin Binding | Functional Outcome in Parasite |
| Glutamate-Gated Chloride Channels | Opens channel, increases chloride influx, causes hyperpolarization | Paralysis, Inhibition of Neurotransmission, Death patsnap.comdrugbank.compediatriconcall.comaopwiki.orgnih.govpatsnap.combiorxiv.org |
| GABA-Gated Channels | Enhances GABA effect or directly opens channel, increases chloride influx | Paralysis, Inhibition of Neurotransmission patsnap.comdrugbank.comresearchgate.net |
| Glycine Receptors | Potentiates glycine effect or partially activates channel | Modulation of Inhibitory Signaling frontiersin.orgnih.govbmj.comnih.govfrontiersin.orguq.edu.auacs.org |
Note: This table is a simplified representation of complex molecular interactions and their physiological outcomes.
Influence of P-Glycoprotein Expression in Parasite Susceptibility
While the primary mechanism of ivermectin involves direct interaction with ligand-gated ion channels, the susceptibility of parasites to ivermectin can be influenced by other factors, including the expression of P-glycoproteins (P-gps). aopwiki.orgmims.com P-gps are ATP-binding cassette (ABC) transporters that function as efflux pumps, actively transporting various substrates, including some drugs, out of cells. cambridge.orgplos.org
Research has linked the overexpression of P-gps in parasitic nematodes to reduced susceptibility or resistance to macrocyclic lactone anthelmintics, including ivermectin. cambridge.orgplos.orgmcgill.caasm.orgconicet.gov.ar These transporters are thought to reduce the intracellular concentration of ivermectin at its target sites by actively pumping the drug out of the parasite's cells. cambridge.orgconicet.gov.ar
Studies investigating the role of P-gps in ivermectin resistance have shown that inhibiting P-gp activity can restore or increase the susceptibility of resistant nematode strains to ivermectin. cambridge.orgasm.orgconicet.gov.ar For example, co-administration of P-gp inhibitors with ivermectin has been shown to enhance ivermectin efficacy in both sensitive and resistant isolates of Teladorsagia circumcincta and Haemonchus contortus. cambridge.orgconicet.gov.ar This provides functional evidence supporting the contribution of P-gps to ivermectin resistance mechanisms in parasitic nematodes. cambridge.orgbiorxiv.org
Genetic studies have also identified associations between genetic variations in P-gp genes and ivermectin resistance in nematodes like Cooperia oncophora and Caenorhabditis elegans. plos.orgmcgill.ca Overexpression of specific P-gp isoforms has been observed in ivermectin-resistant strains. plos.orgconicet.gov.ar
| Parasite Species | Observation | Source(s) |
| Haemonchus contortus | P-gp overexpression linked to ivermectin resistance; P-gp inhibitors increase susceptibility. | cambridge.orgmcgill.caconicet.gov.ar |
| Teladorsagia circumcincta | P-gp inhibitors increase ivermectin susceptibility in sensitive and resistant isolates. | cambridge.orgconicet.gov.ar |
| Caenorhabditis elegans | Specific P-gp isoforms (e.g., Pgp 12) linked to ivermectin resistance; P-gp inhibitors increase susceptibility. | plos.orgasm.orgbiorxiv.org |
| Cooperia oncophora | Association between GluClα3 gene and ivermectin resistance; P-gp role also suggested. | mcgill.ca |
Note: This table summarizes findings related to P-glycoprotein influence on ivermectin susceptibility.
Anthelmintic Resistance to Ivermectin
Epidemiology and Prevalence of Ivermectin Resistance in Veterinary Parasites
Resistance to macrocyclic lactones (MLs), including ivermectin, is a significant and growing problem worldwide, affecting the control of parasites in livestock and raising concerns for potential impacts on human health. nih.gov This resistance has been reported in a variety of nematode species, such as Haemonchus contortus, Ostertagia ostertagi, Cooperia spp., and Trichostrongylus colubriformis, as well as in arthropods. nih.gov The widespread and frequent use of anthelmintic drugs, including ivermectin, has led to the selection of drug-resistant worm populations globally. frontiersin.orgnih.gov
Studies have highlighted the significant prevalence of ivermectin resistance in various regions and host animals. For instance, a study on sheep and goat farms in the southeastern United States found that Haemonchus contortus from 76% of the farms tested were resistant to ivermectin. nih.govresearchgate.net Resistance to all three major classes of anthelmintics (benzimidazole, imidathiazole, and avermectin-milbemycin) was detected on a substantial percentage of these farms, indicating widespread multidrug resistance. nih.govresearchgate.net In the North Island of New Zealand, resistance to ivermectin was evident on a high proportion of beef cattle farms, particularly in Cooperia spp. researchgate.net In Europe, a multi-centre study revealed decreased efficacy for ivermectin in a significant number of cattle farms, with confirmed resistance on 12.5% of the farms evaluated across Germany, France, and the UK. nih.gov Cooperia spp. larvae were most frequently identified in post-treatment samples, although Ostertagia ostertagi was also found to be resistant. nih.gov Reports from Poland also indicate high percentages of goat herds with macrocyclic lactone-resistant gastrointestinal nematode populations, with Haemonchus contortus and Trichostrongylus spp. being the main resistant species identified. d-nb.info Severe resistance to ivermectin has also been observed in gastrointestinal nematodes in sheep and cattle in regions of China, attributed to over 30 years of continuous use. mdpi.com
The prevalence data underscores the critical need for understanding the underlying mechanisms of resistance to develop effective control strategies. nih.gov
Here is a summary of ivermectin resistance prevalence in selected studies:
| Region | Host Animals | Parasite Species | Ivermectin Resistance Prevalence | Source |
| Southeastern United States | Sheep and Goats | Haemonchus contortus | 76% of farms | nih.govresearchgate.net |
| North Island, New Zealand | Beef Cattle | Cooperia spp. | 74% of farms (to IVM and ABZ) | researchgate.net |
| North Island, New Zealand | Beef Cattle | Ivermectin (overall) | 92% of farms | researchgate.net |
| Europe (Germany, France, UK) | Cattle | Ivermectin (confirmed AR) | 12.5% of farms | nih.gov |
| Poland | Goats | Macrocyclic Lactones (ML-R) | 95% of herds | d-nb.info |
| Ordos, China | Sheep and Cattle | Ivermectin (severe resistance) | Widespread | mdpi.com |
Mechanisms of Resistance Development at the Molecular and Genetic Levels
Resistance to ivermectin in nematodes is a complex phenomenon, often involving multiple genetic and molecular mechanisms. researchgate.netdovepress.comscielo.br These mechanisms can be broadly categorized into alterations at the drug target site, changes in drug metabolism, and modifications in drug uptake and efflux. researchgate.netscielo.br
Ivermectin is believed to exert its primary anthelmintic effect by activating glutamate-gated chloride channels (GluCls) in invertebrate neurons and muscle cells, leading to hyperpolarization and paralysis. nih.govnih.govmcgill.capnas.org These channels are members of the ligand-gated ion channel (LGIC) superfamily. nih.govmcgill.ca
Alterations in these LGIC receptors and their subunits can play a role in ivermectin resistance. nih.govdovepress.comnih.gov Mutations in GluCl receptors were among the first reported mechanisms of ivermectin resistance in parasitic worms. dovepress.com For example, in ivermectin and moxidectin-resistant isolates of Haemonchus contortus, a specific allele of a GluCl-alpha subunit gene was found more frequently, suggesting a link between mutations in this gene and ML resistance. dovepress.com Studies in Cooperia oncophora, a cattle nematode, have also suggested an association between the GluClα3 gene and ivermectin resistance. mcgill.camcgill.ca While alterations in LGIC receptor subunits may contribute to resistance, the extent to which changes in LGICs are the most important cause of ivermectin resistance in nematodes is still under investigation. nih.gov In Caenorhabditis elegans, simultaneous mutations in multiple alpha-subunit GluCl genes have been shown to confer high-level resistance. pnas.orgmcgill.ca
ATP-Binding Cassette (ABC) transporters are membrane proteins that utilize the energy from ATP hydrolysis to transport a variety of substrates across biological membranes. scielo.br These transporters, particularly P-glycoproteins (Pgps), have been implicated in reducing the intracellular concentration of anthelmintics, thereby contributing to resistance. researchgate.netdovepress.comscielo.brnih.govmcgill.camdpi.complos.org Ivermectin is known to be an excellent substrate for some ABC transporters. nih.gov There is accumulating evidence that exposure to ivermectin selects for changes in the expression levels and specific alleles of ABC transporter genes, including P-glycoproteins, in nematodes. nih.govmdpi.commcgill.ca
P-glycoproteins (Pgps), encoded by genes homologous to the mammalian ABCB1 subfamily, act as efflux pumps, transporting drugs out of the cell and thus lowering their concentration at the target site. researchgate.netdovepress.comnih.govmcgill.camdpi.complos.orgnih.govnih.govcornell.edupetmd.comfrontiersin.org Upregulation of Pgps is a significant mechanism associated with ivermectin resistance in various nematodes. dovepress.commcgill.camdpi.complos.orgnih.govscispace.com
Studies have shown increased expression of P-glycoprotein mRNA in ivermectin-selected strains of Haemonchus contortus compared to unselected strains. mcgill.canih.gov Alterations in the genomic locus of P-glycoprotein have also been observed in resistant strains. nih.gov PGP-2 is among the Pgps most consistently associated with ML resistance. dovepress.com Increased transcription levels of specific Pgp genes, such as pgp-9a, pgp-11, and haf-9, have been observed in Haemonchus contortus isolates selected for ivermectin resistance. scielo.br In Caenorhabditis elegans, upregulation of specific Pgps, including Pgp 12 and 13, has been demonstrated in ivermectin-resistant strains, with evidence suggesting the dominance of Pgp 12 in conferring the resistance phenotype. plos.org Inhibition of Pgp activity has been shown to increase the sensitivity of resistant larvae to ivermectin in vitro, further supporting the role of Pgps in resistance. nih.gov
The Multidrug Resistance Protein-1 (MDR-1), also known as ABCB1, is a specific type of P-glycoprotein that functions as a drug-transport pump. cornell.edupetmd.commynavas.orgvcahospitals.comnih.gov While often discussed in the context of drug sensitivity in certain dog breeds due to a deletion mutation in the MDR1 gene cornell.edupetmd.commynavas.orgvcahospitals.comnih.gov, MDR-1 also plays a role in drug efflux in parasites. Changes in the expression levels of ABC transporters, including MDR-1, can contribute to ML resistance in nematodes like Haemonchus contortus. mcgill.ca Ivermectin is a known substrate for the MDR1 gene product. seq.es
Modifications in the metabolic pathways responsible for breaking down anthelmintics can also contribute to ivermectin resistance. researchgate.net Enzymes involved in drug metabolism, such as cytochrome P450 enzymes, have been implicated as a non-specific mechanism potentially leading to macrocyclic lactone resistance. researchgate.netdovepress.com Increased expression of certain cytochrome P450 enzymes has been reported in multidrug-resistant parasite isolates. dovepress.comelifesciences.org Studies in other organisms, like mosquitoes, have also indicated that detoxification mechanisms mediated by cytochrome P450 enzymes can be important in protecting against ivermectin. nih.gov While the role of metabolic changes in ivermectin resistance in nematodes is an area of ongoing research, there is evidence suggesting their potential contribution to the complex picture of resistance. researchgate.netmcgill.ca
Summary of Key Resistance Mechanisms:
| Mechanism | Description | Associated Genes/Proteins | Source |
| Alterations in Ligand-Gated Ion Channels | Reduced drug binding or altered channel function due to genetic changes. | GluCls (e.g., GluCl-α3, GluCl-β, glc-1, avr-15, avr-14) | nih.govdovepress.comnih.govmcgill.capnas.orgmcgill.ca |
| Increased Drug Efflux (ABC Transporters) | Pumping of the drug out of parasite cells, reducing intracellular concentration. | ABC Transporters (general), P-glycoproteins (Pgps), MDR-1 | nih.govresearchgate.netdovepress.comscielo.brnih.govmcgill.cascielo.brmdpi.complos.orgnih.govnih.govcornell.edupetmd.comfrontiersin.orgnih.gov |
| Pgp Upregulation | Increased production of P-glycoprotein efflux pumps. | Pgps (e.g., PGP-2, Pgp 12, Pgp 13, pgp-9a, pgp-11) | researchgate.netdovepress.comnih.govmcgill.camdpi.complos.orgmcgill.canih.govnih.govscispace.com |
| MDR-1 Expression | Expression of the MDR-1 efflux pump. | MDR-1 (ABCB1) | mcgill.cacornell.edupetmd.commynavas.orgvcahospitals.comnih.govseq.es |
| Modifications in Drug Metabolism | Increased breakdown of the drug by metabolic enzymes. | Cytochrome P450 enzymes | researchgate.netdovepress.comelifesciences.orgnih.gov |
P-glycoprotein (Pgp) Upregulation and Its Association with Resistance
Genetic Basis of Resistance: Polygenic Traits and Quantitative Trait Loci (QTLs)
The genetic basis of ivermectin resistance in parasitic nematodes is often considered polygenic, meaning that resistance is influenced by multiple genes rather than a single gene biorxiv.orgmdpi.comresearchgate.net. Studies, particularly in the model nematode Caenorhabditis elegans and the economically important parasite Haemonchus contortus, support the hypothesis that variation in response to ivermectin is a quantitative trait determined by the interaction of multiple genes and potentially environmental factors biorxiv.orgmdpi.comnih.gov.
Genome-wide analyses have been employed to identify the genetic regions associated with ivermectin resistance. In H. contortus, genetic crosses between resistant and sensitive isolates, combined with genome resequencing and population genetic modeling, have identified quantitative trait loci (QTLs) linked to ivermectin resistance biorxiv.orgnih.govresearchgate.net. While some studies initially suggested a single major QTL on chromosome V in H. contortus researchgate.netnih.govresearchgate.net, the genetic architecture can be complex and may involve multiple loci with varying contributions mdpi.com. These QTLs can contain numerous genes, and the specific genes and molecular pathways involved in resistance can differ between parasite populations biorxiv.orgmdpi.complos.org. For instance, QTLs differentiating ivermectin-sensitive and sub-optimal responder Onchocerca volvulus worms have been found to be enriched for genes in pathways related to neurotransmission, development, and stress responses biorxiv.orgnih.govplos.org.
Contribution of Genetic Drift and Soft Selective Sweeps to Resistance Evolution
Genetic drift and soft selective sweeps play a role in the evolution of ivermectin resistance, particularly in parasite populations subjected to drug pressure biorxiv.orgnih.govplos.org. Genetic drift refers to random fluctuations in allele frequencies from one generation to the next, which can be significant in small populations. Soft selective sweeps occur when selection acts on pre-existing standing genetic variation within a population, rather than on a single new mutation. This can lead to resistance evolving from multiple genetic backgrounds simultaneously.
Studies on Onchocerca volvulus have suggested that genetic drift, rather than solely genetic selection for sub-optimal response (SOR), may be a primary driver of population differentiation, which has implications for the emergence and spread of SOR biorxiv.orgnih.govplos.org. The observation of higher genetic similarity between ivermectin-naïve and sub-optimal responder populations supports the concept of soft selection acting on existing genetic variation, leading to resistance with relatively little genome-wide reduction in genetic diversity biorxiv.orgnih.govplos.org. The specific genetic outcomes of ivermectin-mediated soft selection can vary between geographically separated parasite populations due to differences in their initial standing genetic variation biorxiv.orgplos.org.
Factors Influencing the Emergence and Spread of Resistance
Several factors contribute to the emergence and spread of ivermectin resistance in veterinary parasite populations ihmc.usbiorxiv.orgnih.govciteab.com. A primary driver is the selection pressure exerted by the frequent and widespread use of ivermectin mdpi.comscielo.brihmc.us. Factors that increase selection pressure include:
Frequency of Treatment: Frequent administration of ivermectin increases the exposure of parasite populations to the drug, accelerating the selection for resistant individuals biorxiv.orgbiorxiv.org.
Underdosing: Administering doses below the recommended level can kill susceptible parasites while allowing more resistant individuals to survive and reproduce, thereby increasing the frequency of resistance alleles in the population mdpi.com.
Treating Animals Before Moving to Clean Pastures: This practice can favor the survival and reproduction of resistant parasites, which then contaminate the new, previously "clean" environment scielo.br.
Lack of Refugia: Refugia refers to the proportion of the parasite population that is not exposed to the anthelmintic treatment. This includes parasites in untreated animals or in the environment (e.g., on pasture). Maintaining an adequate refugia is crucial because susceptible parasites from the refugia can dilute the population of resistant parasites, slowing down the development of resistance mdpi.comihmc.usbeefresearch.ca. Low refugia, often resulting from treating all animals or frequent treatments, accelerates resistance development ihmc.us.
Parasite Genetics: The genetic variability and reproductive rate of the parasite species influence the speed at which resistance can emerge and spread nih.gov. The presence of resistance alleles at a certain frequency in the population before drug exposure also plays a role biorxiv.org.
Management Systems: Certain farm management practices, such as continuous grazing and the introduction of animals with unknown parasite histories, can facilitate the spread of resistant parasites scielo.brbeefresearch.ca.
Strategies for Mitigating Resistance in Veterinary Parasite Control Programs
Mitigating ivermectin resistance in veterinary parasite control programs requires a shift from solely relying on anthelmintic treatment to implementing integrated parasite management (IPM) strategies mdpi.comveteriankey.comveterinarypaper.com. These strategies aim to reduce the selection pressure for resistance and maintain the effectiveness of available drugs. Key strategies include:
Maintaining Refugia: This is a cornerstone of resistance management. Strategies to maintain refugia include selective treatment of animals based on parasite burden (e.g., using Fecal Egg Count Reduction Tests - FECRT), leaving a proportion of animals untreated, or rotating pastures to ensure a population of susceptible parasites remains in the environment mdpi.comihmc.usbeefresearch.ca.
Fecal Egg Count Reduction Tests (FECRT): Regularly performing FECRTs is essential for monitoring the effectiveness of anthelmintics on a farm and detecting resistance early mdpi.comveteriankey.com. This allows for timely adjustments to treatment strategies.
Rotation of Anthelmintic Classes: While the concept of rotating drug classes has been traditional, the focus is now more on using combinations of effective drugs from different classes when necessary, and strategically rotating based on monitoring results, rather than fixed schedules mdpi.comscielo.brveteriankey.com.
Combination Treatments: Using a combination of two or more anthelmintics with different modes of action can be effective in killing a higher proportion of the parasite population, including those resistant to a single drug class, thereby potentially delaying the development of resistance scielo.brbeefresearch.ca.
Biosecurity: Implementing strict biosecurity measures to prevent the introduction of resistant parasites onto a farm is crucial. This includes quarantining and testing new animals and potentially treating them with a combination of effective anthelmintics mdpi.combeefresearch.ca.
Pasture Management: Strategies such as rotational grazing, alternating livestock species (if appropriate, as some parasites are host-specific), and resting pastures can help reduce the parasite larval challenge on grazing areas mdpi.comveterinarypaper.com.
Genetic Selection for Host Resistance: Breeding animals that are genetically more resistant to parasite infections can reduce the reliance on anthelmintic treatments mdpi.com.
Development of New Control Tools: Continued research into new anthelmintic drugs with novel modes of action, vaccines, and biological control methods is important for the long-term sustainable control of parasitic infections veterinarypaper.com.
Implementing a comprehensive IPM plan, tailored to the specific farm and parasite challenges, is critical for slowing the emergence and spread of ivermectin resistance and preserving the efficacy of this important antiparasitic compound mdpi.comveteriankey.com.
Pharmacokinetic Disposition and Metabolic Pathways of Ivermectin in Veterinary Species
Comparative Pharmacokinetics Across Animal Models (e.g., Cattle, Sheep, Swine, Rats, Goats, Rhesus Macaques)
The pharmacokinetic behavior of ivermectin exhibits variations across different veterinary species. Generally, ivermectin is characterized by a slow absorption process, extensive distribution throughout the body, limited metabolism, and slow excretion. researchgate.netnih.gov
Absorption Dynamics and Variability
The absorption of ivermectin is influenced by the route of administration and formulation. Subcutaneous administration is often preferred due to superior bioavailability compared to oral or topical routes. veterinaryworld.orgnih.gov Following subcutaneous injection, the absorption rate from the injection site tends to be slow, which contributes to a prolonged presence of the drug in the bloodstream. researchgate.netveterinaryworld.org Oral administration generally results in lower bioavailability, potentially due to binding with organic contents in the gut. veterinaryworld.org Variability in absorption dynamics can be observed, particularly with topical formulations, where factors like licking behavior in cattle can significantly impact systemic exposure. ceva.provetres.org In cattle, licking behavior following pour-on administration can lead to a significant portion of the dose being ingested, affecting both plasma and fecal disposition. vetres.org
Distribution Profiles in Tissues and Biological Fluids
Ivermectin is highly lipophilic, leading to its extensive distribution throughout the body and accumulation in lipid-rich tissues. researchgate.netfrontiersin.orgfrontiersin.org High concentrations are typically found in the liver and adipose tissue, which serve as drug reservoirs. researchgate.netfrontiersin.org Lower concentrations are generally observed in the brain, likely due to the presence of the blood-brain barrier and P-glycoprotein efflux pumps. researchgate.net Studies in cattle have shown that ivermectin distributes to various tissues and fluids, including plasma, abomasal and small intestinal fluids and mucosal tissues, bile, feces, lung, and skin. nih.gov Peak concentrations in tissues like liver and fat may occur several days post-administration. fao.orgfao.org The distribution to target tissues, such as skin and lung, is crucial for its efficacy against ecto- and endoparasites residing in these locations. nih.govugent.beresearchgate.net Ivermectin also shows high plasma protein binding, primarily to albumin. researchgate.netfrontiersin.orgmims.com
Excretion Routes and Proportions in Feces and Urine
The primary route of ivermectin excretion in farm animals and rats is via the feces. researchgate.netfao.orgresearchgate.netmdpi.com Only a small percentage of the administered dose, typically around 1-2%, is excreted in the urine. researchgate.netfao.orgresearchgate.net The majority of the excreted drug in feces is the unmetabolized parent compound. researchgate.netconicet.gov.ar Studies in pigs administered tritium-labeled ivermectin subcutaneously showed that approximately 35.7% of the dose was excreted in feces and about 0.43% in urine over 7 days. fao.org In cattle and sheep given the drug intraruminally, 64-81% of the dose was excreted in the feces within a similar timeframe, with less than 1% in the urine. fao.org The excretion pattern is generally similar across different farm animal species and rats. fao.org
Influence of Administration Route and Formulation on Systemic Exposure
The route of administration and the specific formulation significantly impact the systemic exposure of ivermectin. researchgate.netnih.gov Subcutaneous injection generally results in the highest bioavailability and prolonged presence in plasma compared to oral or topical administration. researchgate.netveterinaryworld.orgnih.govresearchgate.net Oral administration typically leads to lower bioavailability. veterinaryworld.org Topical formulations, such as pour-ons, can result in variable and sometimes unpredictable systemic availability, partly due to factors like licking behavior in cattle, which can lead to oral ingestion of the drug. ceva.provetres.org Studies in cattle have shown that subcutaneous administration results in higher systemic exposure and lower inter-animal variability compared to pour-on formulations. ceva.pro Environmental factors like rain and sun exposure can also affect the plasma disposition of ivermectin administered as a pour-on. ceva.pro
Table 1: Influence of Administration Route on Ivermectin Bioavailability (General Trends)
| Administration Route | Bioavailability Trend |
| Subcutaneous | Highest researchgate.netveterinaryworld.orgnih.govresearchgate.net |
| Oral | Lower veterinaryworld.org |
| Topical (Pour-on) | Variable, generally lower ceva.provetres.org |
Metabolic Transformation of Ivermectin and Its Metabolites
Ivermectin undergoes relatively limited metabolism in veterinary species. researchgate.netnih.govmdpi.comconicet.gov.ar Metabolic studies have been conducted in various species, including rats, cattle, sheep, and pigs. fao.org
Primary Metabolic Pathways (e.g., Hydroxylation, O-Desmethylation)
The primary metabolic pathways for ivermectin involve mono-oxidation, O-demethylation, and hydroxylation. who.intfao.org In rats and ruminants (cattle and sheep), the major metabolites are often 24-hydroxy-methyl derivatives. fao.orgmdpi.com In contrast, pigs primarily produce 3"-O-Desmethyl derivatives as major metabolites. fao.orgmdpi.com Studies using liver microsomes from various species have identified metabolites formed through processes like C-hydroxylation and O-demethylation. nih.govresearchgate.netcambridge.org While several metabolites have been detected, the parent drug is often found as the major residue in tissues like the liver. fao.orgmdpi.com The concentrations of metabolites are generally lower than those of the parent compound. mdpi.com In sheep, phase I metabolism includes hydroxylation (+O), demethylation (-CH2), and a combination of both processes, while phase II involves conjugation with glucuronic and sulfuric acids. cambridge.org
Table 2: Major Ivermectin Metabolites Identified in Different Species
| Species | Primary Metabolic Pathways Involved | Major Metabolites Identified |
| Rat | Mono-oxidation, Hydroxylation | 24-Hydroxy-methyl derivatives fao.org |
| Cattle | Mono-oxidation, Hydroxylation, O-Demethylation who.intfao.org | 24-Hydroxy-methyl derivatives fao.org, 24-hydroxymethyl-H2B1a mdpi.com |
| Sheep | Hydroxylation, Demethylation, Sulfation, Glucuronidation cambridge.org | 24-Hydroxy-methyl derivatives fao.org |
| Pig | O-Demethylation fao.orgmdpi.com | 3"-O-Desmethyl derivatives (H2B1a and H2B1b) fao.orgmdpi.com |
Studies have also indicated that some polar ivermectin metabolites produced in the liver may be esterified and stored as nonpolar entities in fat tissue, which can then be reconverted back to polar metabolites. psu.edu
Interspecies Differences in Metabolic Profiles
Significant interspecies differences exist in the metabolic profiles of ivermectin among veterinary species. While the parent drug is often the major component found in the liver across several species, the specific metabolites formed and their relative proportions can vary. fao.org
In studies involving rats, steers, sheep, and pigs, the metabolism in rats, steers, and sheep was found to be similar, with the formation of 24-hydroxy-methyl derivatives. fao.org In contrast, the pig exhibited a different metabolic profile, notably producing 3"-O-Desmethyl derivatives in significant quantities (at least 24% of total residues) and not forming the 24-hydroxy-methyl derivatives observed in the other species. fao.org
The rate of metabolism and clearance can also differ between species. For instance, residue depletion half-lives in liver and fat are approximately four to five times shorter in sheep and rats compared to cattle and swine, suggesting a more rapid metabolism in sheep and rats. europa.eu Studies in goats have indicated a greater plasma clearance of ivermectin compared to cattle and sheep, leading to lower plasma concentrations. frontiersin.org This interspecies variability in metabolism contributes to differences in drug efficacy and residue persistence. uu.nlnih.gov
Formation and Disposition of Nonpolar Metabolites in Adipose Tissues
Ivermectin's high lipophilicity leads to its extensive distribution and accumulation in adipose tissue, which serves as a primary storage site. d-nb.infofrontiersin.orgresearchgate.net In addition to the parent drug, nonpolar metabolites have been detected in the fat tissues of cattle, sheep, and rats. psu.edunih.gov
Research suggests that these nonpolar metabolites are formed through the esterification of polar hydroxy metabolites, primarily produced in the liver, with fatty acids. psu.edunih.govcabidigitallibrary.org This process effectively converts more polar compounds into lipophilic entities that can be readily stored in fat. psu.edunih.gov These nonpolar metabolites can be reconverted back to polar metabolites through chemical or enzymatic hydrolysis, such as saponification or esterase treatment. psu.edunih.gov
The low vascularization and slow turnover rate of adipose tissue contribute to the prolonged presence of ivermectin residues, including these nonpolar metabolites, in fat compared to other tissues like the liver. d-nb.infocabidigitallibrary.org The long half-life of total residues in fat may be partially attributed to the deposition of these lipophilic acyl esters of metabolites. fao.org
In Vitro Metabolic Studies Using Microsomal Preparations
In vitro metabolic studies utilizing liver microsomal preparations have been employed to investigate the biotransformation of ivermectin and compare metabolic pathways across species. fao.orgmakhillpublications.coupce.cz These studies have shown that the metabolism observed in vivo is generally correlated with the metabolism seen in in vitro microsomal incubations. fao.orgmakhillpublications.co
Incubation of ivermectin with liver microsomes from different species, such as rats, steers, and pigs, has helped to identify the types of metabolites formed. fao.org These studies have supported the observation of species-specific metabolic pathways, such as the formation of 24-hydroxy-methyl derivatives in rat and ruminant microsomes and the unique production of 3"-O-Desmethyl derivatives in pig microsomes. fao.org
While the liver is the primary organ for drug metabolism, other tissues like the kidneys, lungs, intestinal mucosa, plasma, and nervous tissues also contain drug-metabolizing enzymes. makhillpublications.co Studies in sheep rumen fluid, however, indicated no detectable metabolism of ivermectin over a 24-hour period in in vitro incubations, suggesting that disappearance in the rumen is likely due to binding rather than microbial metabolism. nih.gov
In vitro studies using ovine liver microsomes and primary hepatocyte cultures have detected various phase I and phase II ivermectin metabolites. upce.cz Microsomal studies have also indicated that ivermectin can act as an inducer of certain cytochrome P450 isoenzymes, including those belonging to the CYP1A, 2B, and 3A subfamilies, with observed interspecies differences in inducibility. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulations
Physiologically Based Pharmacokinetic (PBPK) modeling is a valuable tool for simulating and predicting the absorption, distribution, metabolism, and excretion of drugs like ivermectin in various species. nih.govuiowa.eduru.nl PBPK models integrate physiological parameters of the animal with drug-specific properties to simulate drug concentration-time profiles in different tissues and organs. uiowa.educonicet.gov.ar
Several PBPK models with varying degrees of complexity have been developed for ivermectin. nih.gov These models can be used to describe complex absorption and multiphasic distribution patterns of ivermectin. nih.gov By modifying physiological parameters within the model, it is possible to account for factors such as disease states that may affect drug pharmacokinetics. uiowa.edu
PBPK modeling has been utilized to predict ivermectin pharmacokinetics in different populations and under various conditions. nih.govuiowa.edu For example, PBPK models have been applied to predict ivermectin PK in humans, considering factors like body mass index and the influence of bile micelles on absorption. nih.govnih.gov While much of the publicly available detailed PBPK modeling information focuses on human applications, the principles and methodologies are applicable to veterinary species to better understand and predict ivermectin's disposition. uiowa.eduru.nlconicet.gov.ar Studies have utilized PBPK models informed by data from veterinary species, such as cattle, to simulate ivermectin exposure in specific tissues like the lung. conicet.gov.ar
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Ivermectin | 6321424 |
| 22,23-dihydroavermectin B1a | 6321424 |
| 22,23-dihydroavermectin B1b | 6321424 |
Interspecies Metabolic Differences
| Species | Major Metabolites Formed | Presence of 24-hydroxy-methyl derivatives | Presence of 3"-O-Desmethyl derivatives |
| Rat | 24-hydroxy-methyl derivatives | Yes | No |
| Steer (Cattle) | 24-hydroxy-methyl derivatives | Yes | No |
| Sheep | 24-hydroxy-methyl derivatives | Yes | No |
| Pig | 3"-O-Desmethyl derivatives | No | Yes (significant quantities) |
Ivermectin Residue Half-Lives in Tissues (Examples)
| Tissue | Species | Half-Life (approx.) | Source |
| Fat | Sheep | Shorter | fao.org |
| Liver | Sheep | Shorter | fao.org |
| Fat | Pig | Longer | fao.org |
| Liver | Pig | Longer | fao.org |
| Fat | Steer | Longer | fao.org |
| Liver | Steer | Longer | fao.org |
| Fat | Cattle | 182 h | cabidigitallibrary.org |
| Liver | Cattle | 118 h | cabidigitallibrary.org |
In Vitro Metabolism in Sheep Rumen Fluid
| Incubation Time | Ivermectin Metabolism |
| 24 hours | No detectable metabolism nih.gov |
Ecotoxicological Implications and Environmental Fate of Ivermectin
Environmental Release and Persistence Pathways
The primary route of Ivermectin entry into the environment is through the excretion of treated animals. frontiersin.orgresearchgate.net Once released, its fate is influenced by factors such as degradation rates, binding to soil and sediment, and potential for accumulation. iss.itnih.govresearchgate.net
Excretion via Feces and Urine
A significant proportion of administered Ivermectin is not metabolized by treated animals and is excreted, predominantly in feces. nih.govpublications.gc.caresearchgate.netvt.edudrugbank.comtga.gov.aufao.org Studies indicate that 80% to 98% of the administered dose can be eliminated via this route. publications.gc.caresearchgate.net Less than 1% of the dose is typically excreted in urine. wikipedia.orgdrugbank.comtga.gov.aufao.orgnih.gov This high level of excretion in feces means that manure from treated livestock is a major source of environmental contamination. frontiersin.orgvt.edu
Soil Binding and Persistence
Ivermectin exhibits a high affinity for organic matter and binds strongly to soil particles. publications.gc.casemanticscholar.orgcore.ac.uk This strong sorption is a key factor influencing its persistence and mobility in terrestrial environments. semanticscholar.orgcore.ac.uknih.gov The soil organic carbon distribution coefficient (Koc) for Ivermectin ranges from 12600 to 15700, classifying it as immobile in the environment. semanticscholar.orgcore.ac.uk
The persistence of Ivermectin in soil can be considerable, with dissipation half-lives (DT50) varying widely depending on factors such as soil type, sorption capacity, temperature, and oxygen availability. iss.it Reported DT50 values in soil range from 16 to 1520 days. iss.it In mixtures of soil and manure or feces, Ivermectin can also be very persistent, with half-lives ranging from 7 to 217 days. iss.itresearchgate.net While some studies suggest rapid degradation in soil and feces mixtures under certain field conditions, others indicate long-term storage in soil transferred from feces of treated cattle. researchgate.netvt.edunih.gov
Data on Ivermectin persistence in soil:
| Environmental Matrix | Half-Life (DT50) Range | Conditions / Notes | Source |
|---|---|---|---|
| Soil | 16 to 1520 days | Dependent on soil type, sorption, temperature, oxygen | iss.it |
| Soil/Manure/Feces Mixtures | 7 to 217 days | Variable conditions | iss.itresearchgate.net |
| Soil/Feces Mixtures | 1 to 2 weeks | Summer weather, field conditions | cornell.edu |
| Soil | > 100 days | Persistence under REACH regulations | researchgate.net |
Accumulation in Aquatic Systems (Water and Sediment)
Ivermectin's low water solubility and high affinity for organic matter lead to its partitioning from the water column to sediment in aquatic systems. core.ac.uknih.gov While photodegradation can occur near the surface of open water bodies, with half-lives ranging from 12 hours in summer to 39 hours in winter, the compound tends to accumulate and persist in sediment. publications.gc.cacore.ac.uk
Studies in aquatic mesocosms have shown that while the dissipation half-life in water can be relatively short (3-5 days), concentrations increase and remain stable in the sediment over extended periods. nih.govyork.ac.uk The sorption of Ivermectin to sediment plays a crucial role in its environmental fate in aquatic systems, leading to long-term residues. nih.govresearchgate.net Ivermectin has been detected in water and sediment samples, and its presence in water bodies can have adverse effects on aquatic organisms. researchgate.netresearchgate.net Accumulation of Ivermectin has been observed in dung, sediment, and water of wetlands, posing a serious threat to these ecosystems. iss.it
Ecotoxicity to Non-Target Organisms
Ivermectin is known to be highly toxic to invertebrates due to its mode of action, which involves interfering with nerve and muscle function through glutamate-gated chloride channels. tga.gov.auwfduk.org This toxicity extends to various non-target organisms in both terrestrial and aquatic environments. iss.itfrontiersin.orgsemanticscholar.orgwildlifehealthaustralia.com.au
Terrestrial Invertebrate Species (e.g., Earthworms, Dung Invertebrates, Folsomia candida)
Terrestrial soil invertebrates, such as earthworms and collembolans, are also susceptible to Ivermectin toxicity. nih.govresearchgate.net Laboratory tests have shown effects on the survival and reproduction of Folsomia candida (collembolans), with an LC50 of 8.4 mg/kg soil dry weight and a NOEC for reproduction of 0.3 mg/kg soil dry weight. nih.gov Earthworm survival and reproduction have also been affected, with LC50 values reported in the range of 10 mg/kg soil dry weight and a NOEC for reproduction of 2.5 mg/kg soil dry weight. nih.gov These findings suggest that effects on soil invertebrates, particularly collembolans, cannot be ruled out at field-relevant concentrations. nih.gov
Aquatic Organisms (e.g., Fish, Crustaceans, Amphipods, Daphnids, Lobsters)
Ivermectin is highly toxic to aquatic organisms, particularly crustaceans. iss.itfrontiersin.orgwfduk.orgwildlifehealthaustralia.com.au Studies have demonstrated extreme sensitivity in Daphnia magna, with a 48-hour LC50 of 5.7 ng/L and chronic toxicity observed at even lower concentrations (NOEC 0.0003 ng/L). iss.it These values are comparable to those of extremely toxic compounds. iss.it
Other aquatic invertebrates, such as amphipods (Gammarus pulex and Gammarus fossarum), have also shown high sensitivity. iss.it A study on young American lobsters (Homarus americanus) exposed to Ivermectin-treated sediment reported 100% mortality at higher concentrations and sublethal effects at lower concentrations. iss.it
While fish are generally considered less sensitive than crustaceans, Ivermectin can still cause adverse effects such as lethargy, dark skin, and reduced feeding behavior. iss.itnih.gov The presence of Ivermectin in aquatic environments can disrupt the balance of aquatic populations and harm non-target species. researchgate.net Accumulation in aquatic assemblages is concerning because these organisms play key roles in food webs. researchgate.net
Data on Ivermectin toxicity to aquatic organisms:
| Organism | Effect Endpoint | Concentration | Notes | Source |
|---|---|---|---|---|
| Daphnia magna | Acute Toxicity (48h LC50) | 5.7 ng/L | Extremely sensitive | iss.it |
| Daphnia magna | Chronic Toxicity (NOEC) | 0.0003 ng/L | Effects on reproduction and growth | iss.it |
| Crustaceans | Acute and Chronic Toxicity | 5.7 ng/L and 0.3 pg/L range | Very high toxicity | iss.it |
| Gammarus pulex | High Sensitivity | Not specified | Amphipod | iss.it |
| Gammarus fossarum | High Sensitivity | Not specified | Amphipod | iss.it |
| Young American Lobsters | Mortality | 61.0 and 300.0 ng/g sediment | Exposure for 25 days | iss.it |
| Young American Lobsters | Sublethal effects | 0-3.0, 6.4 and 14.7 ng/g sediment | Prolonged exposure | iss.it |
| Fish | Adverse effects | Not specified | Lethargy, dark skin, reduced feeding | iss.it |
| Ceriodaphnia dubia | Lethal toxicity | Concentrations in dung | Found in dung during first week post-treatment | nih.gov |
Phytotoxicity to Algae and Plants
Research indicates that ivermectin generally exhibits low toxicity to aquatic plants. Studies have shown no observed impacts on the green algae Chlorella pyrenoidesa during a 14-day exposure at concentrations up to 9.1 mg/L. usda.gov Similarly, some studies using ivermectin analogs have shown low phytotoxicity when applied directly to plants at levels up to 10 kg/ha . usda.gov Ivermectin present in soil or manure, or applied directly to plants, is not expected to translocate within terrestrial plants and cause adverse effects. usda.gov
However, other studies have reported some phytotoxicity. Ivermectin has been shown to have some toxicity to plants, with a No Observed Effect Concentration (NOEC) of 0.56 mg/kg for vegetative vigor reported in one instance. wildlifehealthaustralia.com.au Phytotoxic effects, specifically inhibition of root growth, have been observed in terrestrial plants exposed to ivermectin, dihydrostreptomycin, and hydrochlorothiazide, suggesting that residues in manure from treated animals can contribute to this toxicity. jle.com High concentrations of ivermectin have been detected in plants growing near dung pats containing the compound, indicating potential movement from dung to underlying soil and plants. wildlifehealthaustralia.com.au Observations of exposed plants include a decrease in root growth at a concentration of 50 µg/L. wildlifehealthaustralia.com.au
A study comparing the effects of ivermectin on Daphnia magna and Pseudokirchneriella subcapitata algae found that the algae were considerably less sensitive. iss.it Significant effects on algal growth were only reported at higher concentrations (1250 and 4000 µg/L). iss.it However, another study reported phytotoxicity to algae at lower concentrations, with a 20% growth inhibition at the lowest tested concentration (44 µg/L) and 24% at the highest. iss.it The exposure to a concentration of 44 μg/L is considered realistically possible in environments where excrements from ivermectin-treated cattle are present. iss.it
Assessment of Environmental Risk and Long-Term Ecological Impacts
The environmental risk assessment of ivermectin is a subject of significant attention. csic.es Ivermectin can enter the environment primarily through the excretion of treated animals, with a large proportion of the administered dose being excreted unchanged in feces. frontiersin.orgcsic.esvt.edu This leads to the contamination of soil and water ecosystems through manure application, leaching, and runoff. vt.edu
Ivermectin has a low solubility in water and a high affinity for organic matter, such as soil and sediments. csic.escore.ac.ukpublications.gc.ca This strong sorption to soil and sediments limits its mobility in the water column but poses a significant risk to benthic and soil-dwelling organisms. core.ac.ukpublications.gc.caresearchgate.net The compound can persist in the environment, with degradation rates varying depending on factors like temperature, soil type, organic matter content, and sunlight exposure. vt.educore.ac.ukpublications.gc.ca Photodegradation can occur in surface water, with half-lives ranging from 12 hours in summer to 39 hours in winter. core.ac.ukpublications.gc.ca In soil/feces mixtures, aerobic degradation occurs, with half-lives ranging from 7-14 days to 35 weeks depending on conditions. core.ac.uknih.gov
While initial environmental assessments sometimes indicated no concern for the aquatic compartment and considered transient effects on dung-insect populations as not relevant, more recent assessments clearly demonstrate unacceptable risks for multiple environmental compartments. researchgate.net A tiered environmental risk assessment performed according to international and European guidelines indicated a risk for surface water, sediment, and dung. researchgate.net Although no risk was initially indicated for soil after lower-tier assessment, the use of data from additional multi-species studies revealed a risk for collembolans. researchgate.net
The high toxicity of ivermectin to various non-target organisms, particularly aquatic invertebrates like Daphnia magna, is a major concern. frontiersin.orgcore.ac.ukpublications.gc.canih.govmdpi.com Even at very low concentrations (nanograms per liter), aquatic toxicity can occur. wildlifehealthaustralia.com.au The persistence of ivermectin in sediment and water, especially in wetlands, can lead to constant exposure for aquatic organisms, including algae and plants. iss.it Studies have shown that ivermectin can remain active for extended periods in aquatic environments, potentially leading to accumulation. researchgate.net
Long-term ecological impacts can include effects on dung beetle populations, which are crucial for manure degradation and nutrient cycling. frontiersin.org At concentrations as low as 100 µg/kg, ivermectin can cause profound short- and long-term ecological effects, decreasing dung beetle populations and impacting manure degradation processes and soil properties. frontiersin.org This highlights the need for management practices to reduce the potential risks associated with the presence of ivermectin in the environment. frontiersin.org The potential for ivermectin to bioconcentrate in the fatty tissues of aquatic species has also been raised as a concern due to its high octanol/water coefficient. publications.gc.ca
Interactive Data Table: Phytotoxicity of Ivermectin to Algae
| Organism | Endpoint | Concentration (µg/L) | Effect Observed | Source |
| Chlorella pyrenoidesa | Growth (14 days) | Up to 9100 | No observed impact | usda.gov |
| Pseudokirchneriella subcapitata | Growth | 1250, 4000 | Significant inhibition | iss.it |
| Algae (unspecified) | Growth | 44 | 20% inhibition | iss.it |
| Algae (unspecified) | Growth | Higher than 44 | 24% inhibition | iss.it |
Interactive Data Table: Ivermectin Persistence in Environment
| Matrix | Condition | Half-life | Source |
| Open water (surface) | Summer, clear skies | 12 hours | core.ac.ukpublications.gc.ca |
| Open water (surface) | Winter | 39 hours | core.ac.ukpublications.gc.ca |
| Soil/feces mixtures | Aerobic degradation | 7-14 days (varies) | core.ac.uknih.gov |
| Soil/feces mixtures | Stored at 22°C, dark | 35 weeks | core.ac.uk |
| Marine sediment | Around salmon farm | > 100 days | core.ac.uk |
Advanced Pharmaceutical Formulations and Delivery Systems for Ivermectin in Veterinary Applications
Challenges in Ivermectin Formulation (e.g., Water Solubility, Bioavailability)
A primary challenge in formulating Ivermectin is its poor water solubility. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Ivermectin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high membrane permeability but low aqueous solubility. nih.govmdpi.comresearchgate.net This low solubility can limit its dissolution rate in biological fluids, consequently impacting its bioavailability, particularly after oral administration. nih.govmdpi.comnih.govresearchgate.net The chemical structure of Ivermectin, featuring a macrocyclic lactone ring and only two hydroxyl groups, contributes to its lipophilicity and limited solubility in water (approximately 4 µg/mL or 5 µM in pure water). mdpi.com
Conventional injectable formulations often rely on organic solvents to solubilize Ivermectin, which can lead to issues such as pain and inflammation at the injection site in some species. nih.gov The vehicle used in the formulation significantly influences the pharmacokinetic properties and bioavailability of Ivermectin preparations. veterinaryworld.orgnih.gov Achieving stable and effective aqueous formulations remains a key challenge. nih.gov
Development of Novel Drug Delivery Systems
To address the formulation challenges and enhance the therapeutic profile of Ivermectin in veterinary applications, significant research and development efforts have focused on novel drug delivery systems. veterinaryworld.orgtandfonline.comresearchgate.net These advanced technologies aim to tailor drug delivery profiles, improve bioavailability, and enable sustained or targeted release of the drug. tandfonline.comresearchgate.net Approaches explored include micro/nano-drug delivery systems and long-acting formulations. tandfonline.comresearchgate.net
Micro- and Nano-Drug Delivery Systems
Micro- and nano-drug delivery systems offer promising strategies to improve the solubility, bioavailability, and controlled release of Ivermectin. tandfonline.comresearchgate.netcrimsonpublishers.com These systems can encapsulate or associate with Ivermectin, altering its pharmacokinetic profile and potentially reducing toxicity or side effects associated with conventional formulations. crimsonpublishers.comunesp.br Common nano-drug delivery systems explored in veterinary medicine include liposomes, micelles, solid lipid nanoparticles, and polymeric nanoparticles. crimsonpublishers.com
Lipid Nanocapsules (LNCs) and Solid Lipid Nanoparticles (SLNs) have been investigated as carriers for Ivermectin in veterinary applications. veterinaryworld.orgnih.govunesp.brveterinaryworld.orgconicet.gov.arnih.gov These lipid-based nanocarriers can encapsulate lipophilic drugs like Ivermectin, potentially enhancing their dispersion in aqueous environments and improving cellular uptake. nih.govunesp.brconicet.gov.ar
Studies have shown that Ivermectin-loaded LNCs can be prepared with high encapsulation efficiency (above 90%) and exhibit physical stability. conicet.gov.arnih.gov In vivo studies in rats demonstrated that subcutaneous administration of Ivermectin-loaded LNCs resulted in higher systemic disposition compared to a commercial formulation, suggesting improved bioavailability. conicet.gov.arnih.gov
Solid Lipid Nanoparticles (SLNs) have also been explored for Ivermectin delivery, including for transdermal applications. veterinaryworld.orgnih.govunesp.brveterinaryworld.orgnih.govgoogle.com SLNs prepared using methods like hot homogenization followed by ultrasonication have shown the ability to encapsulate Ivermectin in an amorphous form, leading to prolonged release without a significant burst effect. nih.gov Studies comparing the cumulative permeation of Ivermectin across excised rat skin from SLNs versus a suspension demonstrated significantly increased permeation with the SLN formulation. nih.gov Research indicates that Ivermectin-loaded SLNs can have particle sizes ranging between 230 and 350 nm and exhibit good stability after freeze-drying. google.comgoogle.com Encapsulation efficiencies and drug loading capacities have been reported for these systems. google.comgoogle.com
Zein microspheres and other biodegradable microparticulate drug delivery systems have been developed for Ivermectin delivery in veterinary medicine. veterinaryworld.orgveterinaryworld.org Biodegradable polymers, such as poly(D,L-lactide) (PLA), poly(ε-caprolactone) (PCL), and poly(lactide-co-glycolide) (PLGA), are commonly used to create microparticles that can provide sustained release of encapsulated drugs. mdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.gov
Studies have focused on designing sterile biodegradable microparticulate systems for subcutaneous administration, aiming for extended antiparasitic effects. nih.govresearchgate.netnih.gov For instance, microparticles based on PLA and PCL containing Ivermectin have been prepared using techniques like solvent evaporation. nih.govresearchgate.net These microparticles have shown high encapsulation efficiencies (above 85%). nih.govresearchgate.net The type of polymer used can influence the microparticle size and the drug release rate, with PCL microparticles generally showing faster release rates compared to PLA microparticles. nih.gov Combining different polymers may allow for tailoring the desired drug release profile. nih.gov
Research on Ivermectin-loaded biodegradable microparticles intended for injection in dogs has also evaluated the impact of sterilization methods like gamma irradiation on drug and polymer stability. researchgate.netresearchgate.netnih.gov The addition of antioxidants like alpha-tocopherol (B171835) has been shown to improve the stability of Ivermectin in these formulations upon irradiation. researchgate.netresearchgate.net
Lipid Nanocapsules and Solid Lipid Nanoparticles
Long-Acting and Sustained-Release Formulations
Long-acting and sustained-release formulations are particularly valuable in veterinary medicine as they can reduce the frequency of administration, improve compliance, and maintain therapeutic drug levels over extended periods. veterinaryworld.orgtandfonline.comresearchgate.netveterinaryworld.org Various approaches have been explored to achieve sustained release of Ivermectin. veterinaryworld.orgveterinaryworld.org
Subcutaneous implants and injectable microspheres represent significant advancements in providing long-acting delivery of Ivermectin. veterinaryworld.orgtandfonline.comveterinaryworld.orgparasite-journal.orgresearchgate.net These systems create a drug reservoir at the injection site, from which Ivermectin is gradually released over time. parasite-journal.org
Biodegradable subcutaneous implants based on polymers like poly(D,L-lactide) and poly(ε-caprolactone) have been investigated for sustained Ivermectin release. veterinaryworld.orgveterinaryworld.orgresearchgate.net These implants can be designed to provide drug release over several months. researchgate.net
Injectable microspheres, often made from biodegradable polymers such as PLGA, have been developed to provide long-lasting delivery of Ivermectin for controlling parasites in livestock. veterinaryworld.orgveterinaryworld.orgnih.govdoaj.orggoogle.compharmjournal.ru These microspheres, typically produced by techniques like solvent evaporation, encapsulate Ivermectin within the polymer matrix. nih.govnih.govresearchgate.net The release of Ivermectin from these microspheres is influenced by the polymer composition and degradation rate. nih.gov Studies in animals, such as goats and cattle, have demonstrated sustained release of Ivermectin from injectable microspheres over several weeks or months, with observed peaks in serum concentration related to the release process. nih.govavma.org For example, a 50:50 PLA/PGA microsphere formulation in cattle showed sustained release over at least 12 weeks, maintaining efficacy against certain parasites. nih.gov Research in dogs using PLGA microspheres demonstrated sustained release over at least 287 days, with drug release occurring in distinct phases related to diffusion and polymer degradation. avma.org
Commercially available long-acting injectable Ivermectin preparations have also been developed by modifying the vehicle composition to alter the absorption rate from the subcutaneous site, leading to extended systemic persistence of the drug. veterinaryworld.orgparasite-journal.orgresearchgate.net
Table 1: Examples of Novel Ivermectin Formulations and Delivery Systems
| Formulation Type | Description | Potential Benefits | Relevant Section |
| Lipid Nanocapsules (LNCs) | Lipid-based nanocarriers encapsulating Ivermectin. | Enhanced solubility, improved systemic disposition. | 6.2.1.1 |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid-based nanocarriers encapsulating Ivermectin. | Enhanced solubility, prolonged release, improved transdermal permeation. | 6.2.1.1 |
| Zein Microspheres | Microspheres made from Zein protein encapsulating Ivermectin. | Controlled release. | 6.2.1.2 |
| Biodegradable Microparticulates | Microparticles from polymers like PLA, PCL, PLGA encapsulating Ivermectin. | Sustained release over extended periods, reduced administration frequency. | 6.2.1.2, 6.2.2.1 |
| Subcutaneous Implants | Solid or semi-solid devices implanted subcutaneously for sustained release. | Long-acting delivery, maintenance of therapeutic levels over many months. | 6.2.2.1 |
| Injectable Microspheres | Microparticles suspended for injection, providing sustained release. | Long-acting delivery, controlled release kinetics. | 6.2.2.1 |
Table 2: Characteristics of Ivermectin-Loaded Solid Lipid Nanoparticles
| Characteristic | Reported Range/Value | Source(s) | Relevant Section |
| Particle Size | 230-350 nm | google.comgoogle.com | 6.2.1.1 |
| Polydispersity Index | < 0.25 | google.comgoogle.com | 6.2.1.1 |
| Encapsulation Efficiency | 0-12.9% (specific formulation) or High (general) | nih.govgoogle.comgoogle.com | 6.2.1.1 |
| Drug Loading | 0-12.9% (specific formulation) | google.comgoogle.com | 6.2.1.1 |
| Shape | Approximately spherical or regular rectangular | nih.govgoogle.comgoogle.com | 6.2.1.1 |
| Stability | Good stability after freeze-drying | google.comgoogle.com | 6.2.1.1 |
Table 3: Encapsulation Efficiency of Ivermectin in Biodegradable Microparticles
| Polymer System | Encapsulation Efficiency | Source(s) | Relevant Section |
| PLA Microparticles | 85.76% - 91.25% | nih.govresearchgate.net | 6.2.1.2 |
| PCL Microparticles | 85.76% - 91.25% | nih.govresearchgate.net | 6.2.1.2 |
| PLGA Microspheres (Specific formulations) | Varied based on formulation (e.g., 25 wt%, 35 wt%, 50 wt% IVM) | avma.org | 6.2.2.1 |
Table 4: In Vitro Release of Ivermectin from Nanoencapsulated Forms
| Nanoencapsulated Form | Cumulative Release after 72 hours (through dialysis bag) | Source(s) | Relevant Section |
| Ivermectin-loaded Mesoporous Silica Particles (IVM-MCM) | 72% | mdpi.comresearchgate.net | 6.2.1 |
| Ivermectin-loaded Poly(ε-caprolactone) Nanocapsules (IVM-NC) | 78% | mdpi.comresearchgate.net | 6.2.1 |
| Crystalline Ivermectin Dispersion | 40% | mdpi.comresearchgate.net | 6.2.1 |
Varnish and Suspension Systems
Varnish formulations for Ivermectin have been explored for topical application in veterinary medicine, offering a sustained presence of the drug on the affected area. bioone.org These varnishes are typically composed of a polymer and a volatile solvent. Upon solvent evaporation, a dry residue containing the drug and polymer remains on the applied surface, potentially providing controlled drug release. bioone.org One such sustained-release Ivermectin varnish (SRV) formulation investigated for treating wound myiasis in zoo animals contained Ivermectin, aminomethacrylate copolymer, polyethylene (B3416737) glycol, and hydroxypropyl cellulose (B213188) in absolute ethanol. bioone.orgresearchgate.net In vitro testing of the residue from this varnish demonstrated drug release over several days. bioone.org
Suspension systems represent another formulation approach for Ivermectin in veterinary applications. These involve dispersing solid Ivermectin particles within a liquid medium. Sustained-release Ivermectin-loaded solid dispersion suspensions have been developed and evaluated. veterinaryworld.orgnih.govresearchgate.net For instance, a sustained-release Ivermectin-loaded solid lipid dispersion for subcutaneous delivery has been investigated, with both in vitro and in vivo evaluations conducted. nih.gov Oral suspension formulations containing Ivermectin, sometimes combined with other anthelmintics like Albendazole or Rafoxanide, are also available for veterinary use. krivenpharma.comnexgenvetrx.com
Osmotic Pumps and Controlled-Release Capsules
Osmotic pumps and controlled-release capsules have been developed to provide sustained delivery of Ivermectin in veterinary species, offering advantages such as long duration of activity and reduced administration frequency compared to conventional formulations. veterinaryworld.orgnih.govuu.nl
Osmotic pumps utilize osmotic pressure to drive the release of the drug at a controlled rate. An oral osmotic pump designed for cattle has been developed to deliver Ivermectin at a controlled rate over an extended period. uu.nlresearchgate.netavma.org One prototype sustained-release bolus, which was osmotically driven, was designed to deliver Ivermectin at a steady rate for 120 days in cattle. avma.org Studies have confirmed the efficacy of Ivermectin delivered from such sustained-release boluses against gastrointestinal nematodes in cattle. avma.org
Controlled-release capsules are another strategy for prolonged Ivermectin delivery. An intraluminal controlled-release capsule has been utilized for Ivermectin delivery in sheep. nih.gov Additionally, controlled-release capsules administered orally using a specially designed balling gun have been formulated to deliver Ivermectin over approximately 100 days at a consistent rate in sheep. nih.gov Field trials have been conducted to confirm the efficacy of Ivermectin released from controlled-release capsules in young sheep and breeding ewes against gastrointestinal nematodes. nih.gov These trials indicated that the capsules were efficacious based on fecal egg counts and had the potential to significantly reduce pasture contamination with nematode eggs. nih.gov
Research on Tailoring Drug Delivery Profiles and Optimizing Release Kinetics
Research efforts are continuously focused on tailoring the drug delivery profiles and optimizing the release kinetics of Ivermectin formulations in veterinary medicine to enhance efficacy, improve convenience, and potentially mitigate the development of drug resistance. researchgate.nettandfonline.comnih.govtandfonline.com
Novel technological approaches, including micro/nano-drug delivery systems and long-acting formulations, are being explored to optimize Ivermectin formulations. researchgate.nettandfonline.com These approaches aim to address limitations such as low water solubility and bioavailability. researchgate.nettandfonline.com Tailoring drug delivery profiles is seen as a way to decrease the risks of developing drug resistance and support the application of Ivermectin for different therapeutic targets. researchgate.nettandfonline.comnih.govtandfonline.com
Studies on the in vitro release rate and in vivo pharmacokinetic parameters of Ivermectin from various formulations, such as capsules and nanoencapsulated forms, are crucial for optimizing its therapeutic performance. researchgate.net For instance, research on sustained-release Ivermectin boluses has involved optimizing formulations using techniques like response surface methodology to achieve sustained release over extended periods. nih.govresearchgate.netnih.gov The in vitro release kinetics of such optimized boluses have been studied, with models like the Korsmeyer-Peppas model used to describe the release mechanism, indicating a diffusive erosion style. researchgate.netnih.gov
Nanotechnology has significantly contributed to the development of formulations like lipid nanocapsules and solid lipid nanoparticles, which have shown effectiveness in modifying the pharmacokinetics of Ivermectin. veterinaryworld.orgnih.gov Research on Ivermectin-loaded lipid nanocapsules, for example, has focused on developing novel nanocarriers for lipophilic drugs like Ivermectin to improve systemic disposition after subcutaneous injection compared to commercial formulations. conicet.gov.ar Studies also explore the formulation and ex vivo evaluation of Ivermectin within different nano-drug delivery vehicles for transdermal delivery, investigating colloidal suspensions containing Ivermectin-loaded nanoparticles. mdpi.comnih.gov
Emerging Research Areas and Investigational Paradigms in Veterinary Ivermectin Research
Repurposing and Novel Veterinary Therapeutic Applications Beyond Traditional Parasiticides
The potential to repurpose ivermectin for conditions other than parasitic infections is an active area of research in veterinary medicine. This includes exploring its effects on inflammatory and immune responses, its activity against various viruses, and its potential as an anti-cancer agent, primarily investigated through animal models. Current time information in Calgary, CA.nih.govnih.govnih.gov
Anti-inflammatory and Immunomodulatory Effects in Animal Models
Studies in animal models have indicated that ivermectin possesses anti-inflammatory and immunomodulatory properties. In a mouse model of allergic asthma, ivermectin treatment significantly reduced the recruitment of immune cells and the production of cytokines in bronchoalveolar lavage fluids, as well as suppressing mucus hypersecretion. nih.govmedrxiv.orgnih.gov Another study in a rat vasculitis model demonstrated that ivermectin modulated inflammatory reactions by inhibiting the expression of inflammatory markers such as interleukin-6 (IL-6), C-reactive protein (CRP), and myeloperoxidase (MPO). researchgate.net Research in mice also showed that ivermectin enhanced antibody production against sheep red blood cells, a T lymphocyte- and macrophage-dependent response, suggesting an association with altered T-lymphocyte function, particularly T-helper lymphocytes. avma.org Furthermore, ivermectin has been shown to inhibit LPS-induced production of inflammatory cytokines and improve survival in LPS-treated mice. researchgate.net
The immunomodulatory effects of ivermectin have been described as variable in the literature. cambridge.org While some studies suggest it can enhance immune responses, particularly T lymphocyte-dependent ones, others have observed alterations in lymphocyte counts without affecting total serum immunoglobulins or total serum proteins at therapeutic doses. avma.orgcambridge.org
Data on Anti-inflammatory and Immunomodulatory Effects in Animal Models:
| Animal Model | Condition Induced | Observed Effect of Ivermectin | Reference(s) |
| Mouse | Allergic Asthma | Reduced immune cell recruitment, decreased cytokine production, suppressed mucus hypersecretion. | nih.govmedrxiv.orgnih.gov |
| Rat | Vasculitis | Reduced serum levels of IL-6, CRP, MPO, and ANCA; decreased TLR4 expression. Modulates inflammatory reactions. | researchgate.net |
| Mouse | LPS-induced inflammation | Inhibited production of inflammatory cytokines (TNF-alpha, IL-1, IL-6), suppressed NF-kB translocation, improved survival. | nih.govresearchgate.net |
| Mouse | General Immune Response | Enhanced T lymphocyte- and macrophage-dependent antibody production. | avma.org |
Investigational Antiviral Properties in Animal Systems (e.g., against RNA/DNA viruses, SARS-CoV-2 in animal models)
Ivermectin has demonstrated antiviral activity against a range of RNA and DNA viruses in in vitro studies. pulmonarychronicles.combezmialemscience.orgresearchgate.net This includes viruses such as yellow fever, dengue, West Nile, Zika, Chikungunya, HIV, pseudorabies virus, porcine circovirus type 2, and bovine herpesvirus. pulmonarychronicles.combezmialemscience.orgresearchgate.net The proposed mechanism for this antiviral activity often involves the inhibition of importin α/β-mediated nuclear transport, a process many viruses utilize for replication. pulmonarychronicles.combezmialemscience.orgresearchgate.net
In animal models, ivermectin has shown some antiviral effects. In mice infected with pseudorabies virus, ivermectin improved survival, clinical scores, and reduced brain lesions and organ viral titers. pulmonarychronicles.combezmialemscience.org It also significantly reduced viral titers in sera and tissues of piglets infected with porcine circovirus type 2. pulmonarychronicles.combezmialemscience.org While in vitro studies showed that ivermectin could reduce SARS-CoV-2 RNA levels in cell culture, achieving effective antiviral concentrations in vivo against SARS-CoV-2 has been a challenge, and clinical trials have reported conflicting results. researchgate.netpulmonarychronicles.compasteur.frnih.gov A study in an animal model of SARS-CoV-2 infection revealed that ivermectin modulated the immune response, lessening inflammation in the respiratory tract and reducing symptoms, but it did not significantly impact viral replication. pasteur.fr
Data on Investigational Antiviral Properties in Animal Systems:
| Animal Model | Virus Studied | Observed Effect of Ivermectin | Reference(s) |
| Mouse | Pseudorabies virus | Improved survival, clinical scores, reduced brain lesions, decreased organ viral titers. | pulmonarychronicles.combezmialemscience.org |
| Piglet | Porcine circovirus type 2 | Significantly reduced viral titers in sera and tissues. | pulmonarychronicles.combezmialemscience.org |
| Animal Model | SARS-CoV-2 | Modulated immune response, reduced respiratory tract inflammation, alleviated symptoms. | pasteur.fr |
Anti-cancer Potential in Animal Models
The potential of ivermectin as an anti-cancer agent is being explored, with research indicating it may have antitumor effects in various cancer cell lines and animal models. rovedar.comashpublications.orgrovedar.comnih.gov Studies have shown that ivermectin can inhibit cancer cell proliferation and induce apoptosis by targeting multiple signaling pathways, including Wnt/β-catenin, PI3K/Akt/mTOR, and STAT3 pathways. rovedar.comrovedar.com It has also been shown to induce autophagy in cancer cells. rovedar.comrovedar.com
In mouse models of leukemia, ivermectin delayed tumor growth. ashpublications.org Preclinical studies have demonstrated efficacy against various cancers, including breast, lung, and colon cancer in animal models. rovedar.comrovedar.com For example, ivermectin reduced lung metastasis of melanoma in animal experiments. nih.gov In a triple-negative breast cancer mouse model, ivermectin synergized with modulated electro-hyperthermia to improve anticancer effects, leading to increased apoptosis and inhibited proliferation. acs.org
Data on Anti-cancer Potential in Animal Models:
| Animal Model | Cancer Type Studied | Observed Effect of Ivermectin | Reference(s) |
| Mouse | Leukemia (OCI-AML2, K562, MDAY-D2) | Delayed tumor growth. | ashpublications.org |
| Animal Models (various preclinical studies) | Breast, Lung, Colon Cancer | Inhibited proliferation, induced apoptosis, suppressed growth by targeting signaling pathways (Wnt/β-catenin, PI3K/Akt/mTOR, STAT3), induced autophagy. | rovedar.comrovedar.com |
| Animal Experiment | Melanoma | Reduced lung metastasis. | nih.gov |
| Mouse | Triple-Negative Breast Cancer (4T1) | Synergized with modulated electro-hyperthermia to enhance anticancer effects, increased apoptosis, inhibited proliferation. | acs.org |
Impact on Coinfecting Parasite Communities and Host Fitness in Wildlife
Investigating the effects of antiparasitic treatment on complex parasite communities in wildlife is crucial for understanding disease dynamics in natural populations. Studies have explored the impact of ivermectin treatment on co-infecting parasite species in wild animals. In a study on a wild mouse population, a single oral dose of ivermectin significantly reduced nematode infection but resulted in a reciprocal increase in other gastrointestinal parasites, specifically coccidial protozoans and cestodes. nih.govroyalsocietypublishing.org This suggests that removing one dominant parasite group can influence the dynamics of other non-target parasites within a host.
In translocated woylies (Bettongia penicillata), a single subcutaneous injection of ivermectin significantly reduced Strongyloides-like nematode egg counts. nih.govresearchgate.net However, it did not reduce strongyle egg counts or coccidia prevalence, which were more influenced by the study site. nih.govresearchgate.net
The impact of ivermectin treatment on host fitness in wildlife can be complex and not always lead to expected improvements. In the wild mouse study, despite the reduction in nematode infection, there was no evidence that the treatment increased the fitness of treated mice; in fact, they had lower recapture rates than control mice, although this difference was not statistically significant. nih.govroyalsocietypublishing.org This counterintuitive result might be related to the observed increase in non-target parasites like coccidia, which have been associated with negative effects on host health in other studies. nih.govroyalsocietypublishing.org
Data on Impact on Coinfecting Parasite Communities in Wildlife:
| Wildlife Host | Target Parasite (Treated) | Non-Target Parasites (Observed) | Effect of Ivermectin Treatment on Non-Target Parasites | Reference(s) |
| Wild Mouse Population | Nematodes | Coccidial protozoans, Cestodes | Increased prevalence. | nih.govroyalsocietypublishing.org |
| Translocated Woylies | Strongyloides-like nematodes | Strongyles, Coccidia | No reduction in prevalence or egg counts for strongyles or coccidia; reduction in Strongyloides-like egg counts. | nih.govresearchgate.net |
Innovative Strategies for Vector Control in Animal Health (e.g., Mosquito Populations, Malaria Transmission in Livestock)
Ivermectin is being investigated as a tool for vector control in animal health, particularly in the context of diseases transmitted by blood-feeding insects like mosquitoes. The concept is that administering ivermectin to livestock can reduce the survival of mosquitoes that feed on treated animals, thereby potentially impacting vector populations and disease transmission. nih.govmesamalaria.orgnih.govanr.frmesamalaria.org This approach is gaining attention as a complementary strategy to existing vector control methods, especially in areas where vectors exhibit behaviors that allow them to escape traditional interventions like indoor spraying and bed nets. mesamalaria.organr.fr
Studies have shown that feeding on ivermectin-treated cattle increased the mortality rate of important malaria vector species, such as Anopheles dirus and Anopheles epiroticus, for biologically relevant periods. nih.govnih.gov This mosquitocidal effect on vectors feeding on treated livestock has the potential to contribute to reducing malaria transmission. nih.govnih.govmesamalaria.org Research is ongoing to assess the mosquito-lethal effectiveness against wild Anopheles and to optimize ivermectin dosage and formulations, including long-acting injectable formulations, for use in cattle and buffalo to achieve sustained mosquitocidal activity. mesamalaria.orgnih.govanr.frmesamalaria.org The use of ivermectin in livestock for vector control is seen as a component of a "One Health" approach to disease control. mesamalaria.orgnih.gov
Data on Impact on Mosquito Vectors Feeding on Treated Livestock:
| Livestock Animal | Mosquito Vector Species Studied | Observed Effect of Ivermectin Treatment on Mosquitoes | Duration of Increased Mortality | Reference(s) |
| Cattle | Anopheles dirus | Increased mortality rate after feeding on treated cattle compared to controls. | Up to 20 days post-injection. | nih.govnih.gov |
| Cattle | Anopheles epiroticus | Increased mortality rate after feeding on treated cattle compared to controls. | Not specified in detail, but for biologically relevant periods. | nih.govnih.gov |
| Cattle | Anopheles coluzzii | Detrimental effects on life history traits (studied in lab with artificial feeding). | Ongoing research. | anr.fr |
Analytical and Experimental Methodologies in Ivermectin Research
In Vitro and In Vivo Models for Resistance Studies (e.g., Strongyloides ratti, Caenorhabditis elegans)
Both in vitro and in vivo models are crucial for studying Ivermectin resistance in parasites. Strongyloides ratti, a nematode parasite of rodents, serves as an in vivo model for inducing and assessing drug resistance in Strongyloides species. Studies using the S. ratti-rat model have successfully established Ivermectin-resistant strains by repeatedly treating the parasites with subtherapeutic doses of the drug. nih.govresearchgate.net Resistance levels are evaluated using in vitro drug-sensitivity tests and inhibition of larval development assays. nih.govresearchgate.net
Caenorhabditis elegans, a free-living nematode, is another important model organism for examining the mechanisms of Ivermectin toxicity and resistance due to its genetic tractability and susceptibility to Ivermectin at therapeutic concentrations. pnas.orgnih.gov C. elegans can be efficiently handled under laboratory conditions and genetically manipulated to develop characteristics comparable to parasitic nematodes. scielo.br Studies have shown that simultaneous mutations in specific genes encoding glutamate-gated chloride channel (GluCl) α-type subunits, such as avr-14, avr-15, and glc-1, can confer high-level resistance to Ivermectin in C. elegans. pnas.orgnih.govpnas.org In contrast, mutations in only two of these genes result in modest or no resistance. pnas.orgnih.gov The sensitivity of these pathways can be further modulated by other genes like unc-7 and unc-9. pnas.orgnih.govpnas.org
In vitro methods like the larval migration inhibition test and micromotility test are also employed to detect Ivermectin resistance in parasitic nematodes such as Haemonchus contortus. researchgate.netplos.org These methods assess the effect of Ivermectin on larval motility and development. nih.govresearchgate.netresearchgate.netplos.org
Molecular and Genomic Approaches in Parasite Studies
Molecular and genomic approaches provide in-depth insights into the mechanisms underlying Ivermectin action and resistance at the genetic and protein levels in parasites.
Gene Expression Analysis (e.g., ABC Transporter Genes)
Gene expression analysis is widely used to identify genes that are differentially regulated in response to Ivermectin exposure or in Ivermectin-resistant parasite strains. ATP-binding cassette (ABC) transporter genes have been identified as playing a significant role in Ivermectin resistance mechanisms. nih.govresearchgate.netnih.govfrontiersin.org Studies have shown that repeated Ivermectin treatment can induce resistance in S. ratti by upregulating the expression of ABC isoform genes, including ABCA, ABCF, and ABCG. nih.govresearchgate.netnih.gov In C. elegans, elevated expression of ABC transporter genes has also been associated with Ivermectin resistance. scielo.brnih.govfrontiersin.org Research comparing Ivermectin-resistant and wild-type C. elegans strains has screened the functions of various ABC transporter genes, such as mrp-1, mrp-4, mrp-6, pgp-2, pgp-3, pgp-4, pgp-5, haf-2, and haf-9, by comparing transcription levels. nih.gov While down-regulation of individual ABC transporter genes may not profoundly affect mortality, they can modulate the effects of Ivermectin on phenotypes like pharyngeal pumping, motility, and egg production. nih.gov
Transcriptomic analyses, often utilizing techniques like RNA sequencing (RNA-seq), are employed to examine genome-wide gene expression changes in parasitic nematodes after Ivermectin exposure. nih.govnih.govplos.org These studies can reveal tissue-specific transcriptional responses and identify core genes implicated in the Ivermectin response. plos.org For instance, transcriptomic studies in Haemonchus contortus have implicated neuronal plasticity and chloride homeostasis in Ivermectin resistance and response to treatment. nih.gov Differential expression of genes involved in neuronal function and chloride homeostasis has been observed after Ivermectin selection, consistent with an adaptive response to Ivermectin-induced hyperpolarization. nih.gov
Data from gene expression studies can be presented in tables to show the fold change in expression levels of specific genes in resistant versus susceptible strains or after drug exposure.
| Gene | Fold Change (Resistant/Susceptible) | Organism | Reference |
| ABCA | Significantly Higher | Strongyloides ratti | nih.govresearchgate.netnih.gov |
| ABCF | Significantly Higher | Strongyloides ratti | nih.govresearchgate.netnih.gov |
| ABCG | Significantly Higher | Strongyloides ratti | nih.govresearchgate.netnih.gov |
| mrp-1 | Increased mRNA levels | Caenorhabditis elegans | nih.gov |
| pgp-4 | Increased mRNA levels | Caenorhabditis elegans | nih.gov |
| haf-2 | Increased mRNA levels | Caenorhabditis elegans | nih.gov |
| cky-1 | Constitutive Upregulation | Haemonchus contortus | nih.govbiorxiv.org |
| pgp-11 | Constitutive Upregulation (males) | Haemonchus contortus | nih.gov |
Proteomic Analysis for Molecular Target Identification
Proteomic analysis involves the large-scale study of proteins, providing insights into protein expression levels and modifications in response to Ivermectin. This approach can help identify molecular targets of the drug and understand the biochemical pathways involved in resistance. Comparative proteomic analysis of Ivermectin-susceptible and resistant parasite strains can reveal differences in protein abundance. scielo.brnih.govmdpi.comresearchgate.net For example, comparative proteomic analysis of the midgut of Rhipicephalus microplus ticks with contrasting resistance to Ivermectin has shown an over-accumulation of proteins involved in detoxification metabolism, including cytochrome P450, glutathione-S-transferase, and ABC transporters, in resistant ticks. nih.govresearchgate.net Proteomic studies have also aimed to identify molecular targets in C. elegans resistant to Ivermectin, observing increased expression of proteins associated with high metabolic activity and those involved in muscular function and signaling. scielo.br
Proteomic studies can identify differentially expressed proteins, which can be potential markers for resistance or involved in the resistance mechanism.
| Protein Category | Observation in Resistant Strains | Organism | Reference |
| Detoxification Metabolism Proteins (e.g., Cytochrome P450, GST, ABC transporters) | Over-accumulation | Rhipicephalus microplus | nih.govresearchgate.net |
| Proteins associated with high metabolic activity (e.g., ATP-2, ENOL-1) | Increased expression | Caenorhabditis elegans | scielo.br |
| Proteins involved in muscular function (e.g., MLC-1, ACT-1, PDI-2) | Identified as differentially expressed | Caenorhabditis elegans | scielo.br |
Genome-Wide Association Studies (GWAS)
Genome-Wide Association Studies (GWAS) are used to identify genetic variations (such as single nucleotide polymorphisms, SNPs) across the entire genome that are statistically associated with a particular trait, such as Ivermectin resistance. This approach can help pinpoint genomic regions and candidate genes involved in resistance without prior assumptions about the genes involved. mdpi.comnih.govnih.govresearchgate.net
GWAS in parasitic nematodes like Haemonchus contortus and Onchocerca volvulus have been employed to characterize genome-wide signatures of selection in Ivermectin-resistant populations and reveal candidate genes under selection in relation to resistance. mdpi.comnih.govnih.gov These studies can identify quantitative trait loci (QTLs) associated with Ivermectin resistance. nih.govnih.gov For instance, a major quantitative trait locus involved in Ivermectin resistance has been observed on chromosome 5 in H. contortus. nih.gov GWAS in O. volvulus has revealed genetic variation differentiating good and sub-optimal responder parasites, with variants clustering in QTLs enriched for genes in molecular pathways associated with neurotransmission, development, and stress responses. nih.govplos.org
While GWAS can identify associations, further functional validation is often required to confirm the role of identified genes or variants in Ivermectin resistance. biorxiv.orgmdpi.com
Chromatographic and Spectroscopic Techniques for Metabolite Identification and Quantification
Chromatographic and spectroscopic techniques are essential for the identification and quantification of Ivermectin and its metabolites in various biological and environmental matrices. These methods are vital for pharmacokinetic and metabolism studies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the analysis of Ivermectin. nih.govsielc.comresearchgate.netkojvs.orgsigmaaldrich.com HPLC allows for the separation, identification, and quantification of Ivermectin and its related compounds in complex samples. Various HPLC methods have been developed for Ivermectin analysis in different matrices, including feed, water, soil, milk, and veterinary drug products. nih.govresearchgate.netkojvs.org
HPLC methods for Ivermectin often utilize reversed-phase columns, such as C18 columns, and involve mobile phases typically composed of mixtures of water, methanol, and acetonitrile. nih.govsielc.comkojvs.orgsigmaaldrich.com Detection of Ivermectin is commonly achieved using UV detectors at wavelengths around 245 nm or 250 nm. sielc.comkojvs.orgsigmaaldrich.com Some methods also employ fluorescence detection or coupling with mass spectrometry (LC-MS or LC-MS/MS) for increased sensitivity and specificity, particularly for the detection of Ivermectin in complex biological samples or at low concentrations. nih.govresearchgate.net
Detailed chromatographic conditions, including the stationary phase, mobile phase composition, flow rate, and detection wavelength, are optimized for specific applications. For example, one HPLC-UV method for quantifying Ivermectin in solution from veterinary drug products used a Waters Xbridge C18 column with a mobile phase of water/methanol/acetonitrile (15/34/51, v/v) at a flow rate of 1.0 mL/min and detection at 245 nm. kojvs.org Another method for Ivermectin injection analysis used a Chromolith RP-18e column with a mobile phase of acetonitrile:methanol:water (106:55:39) at a flow rate of 1.5 mL/min and detection at 245 nm. sigmaaldrich.com
HPLC is a robust and versatile technique for Ivermectin analysis, enabling the monitoring of drug levels in various samples, which is important for research on pharmacokinetics, environmental persistence, and drug quality control.
Data on HPLC methods for Ivermectin analysis can be summarized in a table:
| Matrix Analyzed | Column Type | Mobile Phase Composition | Detection Method | Reference |
| Feed, Water, Soil | Silica and C-18 (SPE extraction), C18 (HPLC) | Not specified for HPLC, but extraction involved organic solvents | DAD (Diode Array Detector) | nih.gov |
| Milk | Reversed phase | Organic solvent (iso-octane and acetonitrile) | HPLC with Mass Spectrometry | researchgate.net |
| Veterinary drug solutions | Waters Xbridge C18 | Water/methanol/acetonitrile (15/34/51, v/v) | UV (245 nm) | kojvs.org |
| Ivermectin Injection | Chromolith RP-18e | Acetonitrile:methanol:water (106:55:39) | UV (245 nm) | sigmaaldrich.com |
| Feces (reindeers), Soil, Cattle feces | Not specified | Not specified | Fluorescence detection | nih.gov |
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental analytical techniques used in ivermectin research for structure elucidation, identification of metabolites and impurities, and quantitative analysis.
Early research on ivermectin utilized MS and NMR to confirm the structures of the compound and its related avermectins. For instance, 300-MHz ¹H NMR spectra in CDCl₃ with tetramethylsilane (B1202638) as an internal standard and mass spectra recorded at 70-eV ionizing voltage were used to analyze ivermectin and its precursors. uniroma1.it These spectroscopic data were found to be in agreement with the proposed structures. uniroma1.it
More recently, advanced MS techniques, particularly Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), have been employed to identify and characterize ivermectin metabolites. nih.gov This approach allows for the identification of metabolites in complex biological matrices such as human liver microsomes, primary human hepatocytes, and whole blood. nih.gov The molecular structures of identified metabolites are subsequently verified using NMR spectroscopy. nih.gov For example, LC-MS/MS and NMR were used to define the chemical structures of major human ivermectin metabolites, including 3″-O-demethyl ivermectin (M1), 4-hydroxymethyl ivermectin (M3), and 3″-O-demethyl, 4-hydroxymethyl ivermectin (M6). nih.gov NMR spectra of ivermectin can be compared with those of its metabolites to identify structural changes, such as the shift of a –CH group or the absence of a –CH₃ group. researchgate.net
MS and NMR are also crucial for identifying impurities in bulk ivermectin material. A combination of MS and NMR has been used to characterize process impurities in both bulk ivermectin and avermectin (B7782182). nih.gov Identified impurities include 24-demethyl H₂B₁a, 3'-demethyl H₂B₁a, 3''-demethyl H₂B₁a, and a 24a-hydroxy B₂a isomer. nih.gov
In the characterization of ivermectin hybrids and derivatives, various spectroscopic techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectra (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy, are routinely used. acs.org ¹H NMR spectral assignments are often based on coupling connectivity observed in ¹H–¹H homonuclear correlation spectroscopy (COSY) spectra. acs.org
For quantitative analysis, techniques like High-Performance Liquid Chromatography with tandem Mass Spectrometric detection (HPLC-MS/MS) and Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) have been developed and validated for the detection and quantification of ivermectin in various matrices, including biological samples and environmental matrices like feces, soil, and sewage. researchgate.netresearchgate.netacs.org These methods often involve sample preparation steps like liquid-liquid extraction and can achieve low limits of detection and quantification. researchgate.netresearchgate.netacs.org
Ecotoxicological Bioassays and Environmental Monitoring Methods
Ecotoxicological bioassays and environmental monitoring methods are essential for assessing the potential impact of ivermectin on non-target organisms and the environment due to its excretion in animal waste. up.ac.zanih.govnih.goviss.it
Standardized laboratory bioassays are used to evaluate the lethal and sublethal effects of ivermectin residues in matrices like cattle dung on various non-target organisms. up.ac.zanih.gov Dung-breeding insects, such as dung beetles (e.g., Euoniticellus intermedius and Onitis alexis) and dung breeding flies (e.g., Musca nevilli and sepsid flies), are commonly used as bioassay agents. up.ac.zanih.gov These bioassays can measure endpoints such as adult emergence, development time, reproduction, and lethal effect concentrations (LC₅₀). up.ac.zanih.gov Studies have shown variation in ivermectin sensitivity among different species and even populations. nih.gov Sub-lethal effects, such as prolonged development, smaller body size, and reduced juvenile growth rate, have also been observed at lower ivermectin concentrations. nih.gov
Ecotoxicological assessments extend beyond laboratory settings to semi-field and large-scale field studies to evaluate the impact of ivermectin on dung insect communities and dung decomposition under more natural conditions. up.ac.za Methods include assessing dung decomposition rates and the colonization of dung pats by insects. up.ac.za
Ivermectin's high affinity for sediment and organic matter, along with its low desorption potential, leads to its rapid transference and permanence in the environment, posing a risk to aquatic ecosystems and benthic organisms. researchgate.netuni-bielefeld.de Environmental monitoring methods are employed to detect and quantify ivermectin in various environmental matrices, including water, sediment, feces, soil, and sewage. researchgate.netacs.orgnih.govresearchgate.net
Analytical methods for environmental monitoring often involve sample collection, clean-up, and sensitive detection techniques such as HPLC-MS/MS and UHPLC-MS/MS. researchgate.netacs.org These methods aim to achieve low detection and quantification limits to monitor trace levels of ivermectin in environmental samples. researchgate.netacs.orgresearchgate.net For example, validated methods for ivermectin detection in feces, soil, and sewage using LC-MS/MS have demonstrated applicability at microgram per kilogram concentrations. acs.org
Effect-based methods, such as toxicity tests with aquatic organisms like fish, crustaceans, and benthic invertebrates, are also recommended in areas where ivermectin presence is anticipated to assess the real effects on ecosystems. iss.itresearchgate.netuni-bielefeld.deconicet.gov.ar Microcosm studies using freshwater organisms, such as the nematode Caenorhabditis elegans, can assess the impact of ivermectin on life-cycle traits and meiobenthic communities in sediment over extended periods. uni-bielefeld.de
Table 1 provides examples of organisms used in ivermectin ecotoxicological bioassays and the effects evaluated.
| Organism Type | Example Species | Matrix Tested | Effects Evaluated |
| Dung Beetles | Euoniticellus intermedius, Onitis alexis | Cattle Dung | Adult emergence, development time, reproduction, lethal effects (LC₅₀) |
| Dung Breeding Flies | Musca nevilli, Sepsid flies | Cattle Dung | Adult emergence, development time, reproduction, lethal effects (LC₅₀), sublethal effects (size, growth rate) |
| Amphibians | Rhinella arenarum | Water | Lethal effects (LC₅₀), behavior, oxidative stress, cholinergic effects biomarkers |
| Nematodes | Caenorhabditis elegans | Sediment | Life-cycle traits |
| Aquatic Organisms | Fish, Crustaceans, Benthic Invertebrates | Water, Sediment | Toxicity (acute and chronic) |
Bibliometric and Scientometric Analyses of Research Trends
Bibliometric and scientometric analyses are valuable tools for mapping the global research landscape of ivermectin, identifying research trends, evaluating productivity, and understanding collaboration networks. repec.orgresearchgate.netcabidigitallibrary.orgijirss.comjscires.orgturkiyeparazitolderg.org
These analyses typically involve examining publication databases like Scopus or Web of Science to collect data on research articles related to ivermectin. repec.orgresearchgate.netturkiyeparazitolderg.org Bibliometric tools such as VOSviewer and Bibliometrix are then used to analyze this data. repec.orgresearchgate.net Key aspects analyzed include annual publication rates, citation patterns, geographic distribution of research, collaboration networks between countries and institutions, and the evolution of research themes. repec.orgresearchgate.net
Studies have shown that the annual publication rate on ivermectin research has increased over time, with a notable sharp rise observed during the COVID-19 pandemic (2020-2022). repec.orgresearchgate.net This surge reflects the increased scientific attention on ivermectin due to its potential antiviral properties. repec.org
Bibliometric analyses can identify prominent research themes and their evolution. For instance, thematic clusters in ivermectin research have been identified, including veterinary parasitology and resistance, neglected tropical diseases, toxicity and resistance mechanisms, antiviral repurposing (particularly for COVID-19), dermatological applications, and scabies treatment. repec.org Emerging areas of focus include nanodelivery systems and SARS-CoV-2-related studies. repec.org Keyword co-occurrence analysis can reveal the most frequently used keywords and trending topics in the literature, such as "scabies," "Sarcoptes scabiei," and "ivermectin treatment" in the context of onchocerciasis research. cabidigitallibrary.orgturkiyeparazitolderg.org
Scientometric studies can also explore the impact of social and political dynamics on publication practices and analyze citation trends and the role of funding sources. nih.gov For example, analyses of publications related to ivermectin and COVID-19 have examined the volume and characteristics of research output during the pandemic. nih.gov Altmetric data, such as activity on social media platforms like Twitter and Google Search interest, can provide insights into public attention and information-seeking behavior related to ivermectin. jscires.orgjscires.orgresearchgate.net Studies have indicated that ivermectin was a highly searched drug during the pandemic in certain regions. jscires.orgresearchgate.net
Table 2 provides examples of metrics used in bibliometric and scientometric analyses of ivermectin research.
| Metric | Description |
| Annual Publication Rate | Number of publications per year, indicating research output growth. |
| Citation Patterns | Frequency and impact of citations, reflecting the influence of research. |
| Geographic Distribution | Identification of leading countries and regions in ivermectin research. |
| Collaboration Networks | Mapping collaborations between authors, institutions, and countries. |
| Thematic Evolution | Identification and tracking of prominent research topics and emerging areas. |
| Keyword Co-occurrence | Analysis of frequently appearing keywords to identify research hotspots. |
| H-index | Metric reflecting both the productivity and citation impact of publications. |
| Altmetrics (e.g., Twitter activity, Google Search interest) | Measures of online attention and dissemination of research. |
Future Directions in Ivermectin Research for Veterinary Medicine
Development of Next-Generation Anthelmintics
The emergence and spread of anthelmintic resistance represent a significant threat to the effectiveness of ivermectin and other macrocyclic lactone class drugs in controlling parasitic infections in livestock and other animals. nih.govveterinaryworld.orgfda.govplos.org This necessitates the development of new compounds with novel mechanisms of action or modifications that can overcome existing resistance.
Research into the mechanisms of ivermectin resistance is a critical component of this effort. Studies are exploring the genetic and molecular basis of resistance, including the roles of drug efflux pumps like P-glycoproteins (ABC transporters) and metabolic enzymes such as cytochrome P450. nih.govplos.orgnih.govcambridge.org For instance, investigations in resistant nematode populations have identified associations with specific genetic loci and altered gene expression patterns related to drug transport and detoxification. plos.orgnih.gov Research on tick resistance has also implicated cytochrome P450 and ABC transporters. nih.gov
The development of next-generation anthelmintics includes the design and synthesis of novel derivatives of avermectins. Researchers have explored creating modified structures with potentially enhanced efficacy or altered interactions with parasite targets to circumvent resistance mechanisms. An example includes the generation of tenvermectin A and B, novel avermectin (B7782182) derivatives that demonstrated improved activity against certain mites and nematodes in laboratory settings. nih.govasm.org
The need for new anthelmintics is underscored by reports of resistance to various drug classes, highlighting the importance of discovering compounds with distinct modes of action to ensure sustainable parasite control in the future. fda.govresearchgate.net
Sustainable Use and Management Strategies for Mitigating Environmental Impact
The environmental fate and impact of veterinary pharmaceuticals, particularly those used in large quantities like ivermectin, are subjects of increasing concern. vetsustain.orgnih.govresearchgate.neteuropa.eu A significant portion of administered ivermectin is excreted in the feces of treated animals, where it can persist and affect non-target organisms in the environment. iss.itresearchgate.netnih.gov
Studies have documented the adverse effects of ivermectin residues in dung on beneficial invertebrates, such as dung beetles, which are vital for dung decomposition, nutrient cycling, and maintaining healthy pastures. vetsustain.orgiss.itresearchgate.netwhidbeycd.org The disruption of these ecological processes can lead to delayed dung breakdown and potential negative consequences for pasture productivity. nih.gov
Future research is focused on developing strategies for the sustainable use of ivermectin to minimize its environmental footprint. This involves exploring alternative formulations or delivery methods that could potentially reduce the amount of active compound excreted in a biologically active form. iss.it Furthermore, there is an emphasis on implementing environmental risk assessment guidelines for veterinary medicinal products to better understand and manage their potential impacts. iss.iteuropa.eu
Remediation strategies for ivermectin in the environment are also being investigated. Adsorption techniques have been explored as a method for removing ivermectin from contaminated matrices. researchgate.net Additionally, research is looking into the potential of microbial biodegradation by specific bacterial strains as a means of breaking down ivermectin in the environment. researchgate.net
The integration of environmental considerations into veterinary practice, often framed within the "One Health" concept, is crucial for promoting the responsible use of ivermectin and other pharmaceuticals to protect both animal and ecosystem health. nih.goveuropa.euiss.it
Integrated Approaches for Parasite Control and Animal Health
Recognizing the limitations of relying solely on anthelmintics and the environmental concerns associated with their use, there is a growing movement towards adopting integrated parasite management (IPM) strategies in veterinary medicine. researchgate.netvettimes.comfao.org IPM combines the strategic and responsible use of anthelmintics with various non-chemical control methods to achieve more sustainable and effective parasite control. researchgate.netvettimes.com
Research in this area focuses on developing and evaluating comprehensive IPM programs tailored to specific animal production systems and parasite challenges. Key components of IPM include:
Grazing Management: Implementing practices like rotational grazing, alternate species grazing, or leaving pastures to rest to reduce the contamination of pastures with infective parasite stages and disrupt parasite life cycles. whidbeycd.orgresearchgate.net
Biological Control: Investigating and utilizing natural antagonists of parasites, such as nematophagous fungi that can trap and kill parasite larvae in the environment. whidbeycd.orgresearchgate.net
Host Genetic Resistance: Exploring and utilizing genetic selection programs to breed animals with inherent resistance or resilience to common parasitic infections. vettimes.com
Improved Biosecurity and Hygiene: Implementing on-farm measures to prevent the introduction and spread of parasites. researchgate.net
Studies have demonstrated the benefits of integrated approaches in improving animal health and productivity while potentially reducing reliance on anthelmintics. For example, combining strategic deworming with pasture management has shown positive effects on cattle growth and carcass characteristics. nih.gov
The implementation of IPM is considered essential for combating anthelmintic resistance and ensuring the long-term sustainability of parasite control efforts in livestock. fda.govvettimes.com Integrating different control methods can help reduce the selection pressure on parasite populations and preserve the efficacy of available anthelmintics, including ivermectin. researchgate.netwhidbeycd.orgresearchgate.net
Q & A
Q. What standardized protocols are recommended for evaluating Ivomec’s efficacy in reducing parasitic loads in bovine models?
-
Methodological Guidance : Use fecal egg count reduction tests (FECRT) with a control group to measure this compound’s anthelmintic efficacy. Administer this compound at 0.2 mg/kg body weight subcutaneously or orally, and collect fecal samples at baseline and 14 days post-treatment. Calculate efficacy using the formula:
Ensure environmental controls (e.g., pasture management) to avoid reinfection .
Q. How should controlled experiments be designed to assess this compound’s impact on livestock reproductive performance?
- Methodological Guidance : Randomize subjects into treatment and control groups, stratifying by age and baseline weight. Monitor weight gain, serum progesterone levels, and conception rates over 60–90 days. Use repeated-measures ANOVA to analyze growth trajectories and Cox proportional hazards models for time-to-pregnancy data. Blinding researchers to treatment groups minimizes bias .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s duration of efficacy in vector-control studies be resolved?
- Analytical Framework : Conduct dose-response experiments with varying this compound concentrations (e.g., 50–200 mg/kg in feed) and measure mosquito mortality rates over time. For example, a 200 mg/kg dose achieves 95.2% mortality at 7 days post-treatment, but efficacy declines after withdrawal. Use survival analysis (Kaplan-Meier curves) to model time-dependent effects and identify critical thresholds for sustained impact .
Q. What statistical models are appropriate for longitudinal studies evaluating this compound’s effects on host-pathogen dynamics?
- Methodological Guidance : Apply mixed-effects models to account for individual variation in parasite loads and reproductive outcomes. For example, in cattle studies, random intercepts for individual calves and fixed effects for treatment, nutrition, and seasonal factors (e.g., fecal egg count spikes in September) improve model accuracy .
Q. How can researchers reconcile this compound’s indirect effects on reproductive hormones with its primary antiparasitic mechanisms?
- Hypothesis Testing : Measure secondary outcomes like serum progesterone and luteinizing hormone (LH) in treated vs. control groups. In one study, this compound increased conception rates by 30% despite marginal nutrition, suggesting hormonal modulation independent of weight gain. Use mediation analysis to disentangle direct (antiparasitic) and indirect (endocrine) pathways .
Data Contradiction and Validation
Q. How should researchers address variability in this compound’s efficacy across different parasite species (e.g., Cooperia vs. Ostertagia)?
- Validation Strategy : Perform larval culture and PCR-based speciation on fecal samples. For instance, Cooperia spp. dominate post-treatment (90% of larvae), but Ostertagia spp. may persist in low numbers. Use species-specific qPCR to quantify residual burdens and adjust treatment protocols accordingly .
Q. What experimental controls are critical when studying this compound’s off-target effects on non-target organisms (e.g., beneficial insects)?
- Methodological Guidance : Include negative controls (untreated hosts) and environmental samples (e.g., soil, water) in ecotoxicology studies. For example, in mosquito trials, monitor mortality in non-blood-fed insects to distinguish this compound’s systemic vs. environmental toxicity .
Tables for Key Findings
Ethical and Practical Considerations
Q. How can researchers ensure ethical compliance when using this compound in field trials with livestock?
- Guidance : Adhere to veterinary ethics boards for dosage approvals. Monitor animals for adverse effects (e.g., injection-site reactions) and exclude pregnant or immunocompromised subjects. Document informed consent with farm owners and provide post-trial deworming for control groups .
Q. What sampling strategies minimize bias in cross-sectional studies on this compound resistance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
